Direct Red 254
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
101380-00-1 |
|---|---|
Molecular Formula |
C26H24N2O2 |
Synonyms |
C.I. Direct Red 254 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of Direct Red 254
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Direct Red 254 (C.I. 23605), a disazo direct dye. Understanding the solubility of this compound is critical for its application in various fields, including its use as a colorant in the paper and leather industries, as well as for research purposes. This document compiles available solubility data, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.
Core Topic: Solubility of this compound
This compound is known for its good water solubility, a key characteristic of direct dyes that allows for their application in aqueous dyeing processes. Its solubility in various organic solvents, however, is less extensively documented. The following sections provide a detailed summary of its known solubility properties.
Data Presentation: Solubility of this compound in Various Solvents
The quantitative and qualitative solubility data for this compound are summarized in the table below. It is important to distinguish this compound from Pigment Red 254, a chemically distinct diketopyrrolo-pyrrole pigment that is practically insoluble in water and most organic solvents. The data presented here pertains exclusively to the water-soluble dye, this compound.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Reference(s) |
| Water | H₂O | Soluble (approx. 100 g/L) | Ambient | [1] |
| Ethanol | C₂H₅OH | Slightly Soluble | Ambient | |
| Concentrated Sulfuric Acid | H₂SO₄ | Soluble | Ambient |
Experimental Protocols
Determining the solubility of a dye like this compound is a fundamental procedure for its characterization and application. Below are detailed methodologies for key experiments to quantitatively determine its solubility in various solvents.
Gravimetric Method for Solubility Determination
This method directly measures the mass of the dissolved solute in a known volume of a saturated solution.
Materials:
-
This compound powder
-
Solvent of interest (e.g., deionized water, ethanol)
-
Analytical balance
-
Volumetric flasks
-
Beakers
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or incubator
-
Syringe filters (0.45 µm pore size)
-
Oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the solvent in a beaker. The excess solid is necessary to ensure that the solution becomes saturated.
-
Place the beaker in a temperature-controlled water bath or incubator set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the solution to stand undisturbed for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry beaker to remove any suspended solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the beaker containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the dye (e.g., 60-80 °C for water).
-
Once the solvent has completely evaporated, allow the beaker to cool to room temperature in a desiccator.
-
Weigh the beaker with the dried dye residue on an analytical balance.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty beaker from the final weight to determine the mass of the dissolved dye.
-
Calculate the solubility in g/L using the following formula: Solubility (g/L) = (Mass of dissolved dye (g) / Volume of the filtered solution (L))
-
Spectrophotometric Method for Solubility Determination
This method utilizes the relationship between the absorbance of light and the concentration of the dye in a solution (Beer-Lambert Law).
Materials:
-
This compound powder
-
Solvent of interest
-
UV-Vis spectrophotometer
-
Cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning the absorbance of one of the standard solutions across a range of wavelengths.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The graph should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation and Analysis of a Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1-1.3).
-
Filter the saturated solution as described in the gravimetric method (steps 2.1-2.3).
-
Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to calculate the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Express the solubility in g/L.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the gravimetric method.
Caption: Gravimetric method for solubility determination.
References
An In-depth Technical Guide to the Mechanism of Action of Direct Red 80 in Biological Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies surrounding the use of Direct Red 80, also known as Sirius Red F3B, in biological staining. With a focus on its application in identifying and quantifying collagen and amyloid deposits, this document details the dye's mechanism of action, provides experimental protocols, and presents quantitative data for researchers in histology, pathology, and drug development.
Introduction to Direct Red 80 (Sirius Red F3B)
Direct Red 80 (C.I. 35780) is a highly hydrophilic, polyazo anionic dye.[1][2][3] Its large, planar molecular structure is crucial to its staining mechanism.[2] Primarily utilized in histopathology, Direct Red 80 is the principal dye in the Picro-Sirius Red method for collagen visualization and is also employed in alkaline solutions for the detection of amyloid deposits.[4][5] A key advantage of Direct Red 80 is its enhanced safety profile compared to other direct dyes, as it does not degrade to produce carcinogenic compounds like benzidine.[4]
Core Mechanism of Action
The staining properties of Direct Red 80 are primarily attributed to two key molecular interactions: hydrogen bonding and electrostatic forces. The selectivity of this dye for collagen and amyloid fibrils stems from the organized, crystalline-like arrangement it adopts upon binding, which enhances the natural birefringence of these protein structures.
Staining of Collagen
In the Picro-Sirius Red method, the elongated, rod-like molecules of Direct Red 80 align themselves parallel to the long axis of collagen fibers. This alignment is facilitated by the presence of picric acid, which is believed to suppress the staining of non-collagenous proteins. The sulfonic acid groups of the dye molecules form strong hydrogen bonds with the basic amino acid residues (primarily lysine and hydroxylysine) present in the collagen molecules. This ordered binding of multiple dye molecules along the collagen fibril dramatically increases the inherent birefringence of the collagen, making it easily detectable under polarized light.[6]
Staining of Amyloid
Similar to its interaction with collagen, Direct Red 80 binds to the β-pleated sheet structure characteristic of amyloid fibrils. The planar dye molecules intercalate between the β-sheets, with their long axes parallel to the fibril axis. This highly ordered arrangement, often referred to as a "pseudocrystal," is responsible for the characteristic apple-green birefringence observed when stained amyloid deposits are viewed under cross-polarized light.[7] The staining is typically performed under alkaline conditions, which enhances the binding of the anionic dye to the amyloid protein.
Quantitative Data Presentation
| Parameter | Value/Description | Application | Reference |
| Absorption Maximum (λmax) | 528-529 nm (in 1% acetic acid) | Spectrophotometric quantification of eluted dye | [5][8] |
| Extinction Coefficient (ε) | ≥32000 at 524-530 nm in H₂O | Calculation of dye concentration | [1][2] |
| Birefringence Colors (Collagen) | Type I (Thick fibers): Yellow-OrangeType III (Thin fibers): Green | Semi-quantitative assessment of collagen type and maturity | [9][10] |
| Birefringence Color (Amyloid) | Apple-Green | Identification and semi-quantitative assessment of amyloid deposits | [11] |
Experimental Protocols
Detailed methodologies for the key applications of Direct Red 80 are provided below. It is recommended to use positive control tissues known to contain the target protein (e.g., uterus or kidney for collagen, Alzheimer's disease brain tissue for amyloid).[9][12]
Picro-Sirius Red Staining for Collagen
This method is widely used for the visualization and quantification of collagen fibers.
Solutions:
-
Picro-Sirius Red Solution:
-
Sirius Red F3B (Direct Red 80): 0.5 g
-
Saturated Aqueous Solution of Picric Acid: 500 ml
-
Dissolve the Sirius Red in the picric acid solution. The solution is stable for years and can be reused.[9]
-
-
Acidified Water (0.5% Acetic Acid):
-
Glacial Acetic Acid: 2.5 ml
-
Distilled Water: 500 ml[13]
-
Procedure for Paraffin-Embedded Sections:
-
Deparaffinize and hydrate tissue sections to distilled water.
-
(Optional) For nuclear counterstaining, incubate in Weigert's hematoxylin for 8 minutes, then rinse in running tap water for 10 minutes.[14]
-
Incubate sections in Picro-Sirius Red Solution for 60 minutes.[9][10]
-
Rinse slides quickly in two changes of Acidified Water.[9][10]
-
Dehydrate rapidly through graded ethanols.
-
Clear in xylene and mount with a resinous medium.[14]
Expected Results (Under Polarized Light):
Alkaline Staining for Amyloid
This method is analogous to the Congo Red stain for the detection of amyloid deposits.
Solutions:
-
Alkaline Congo Red Solution (can be substituted with Sirius Red):
-
Saturated solution of Congo Red (or Sirius Red F3B) in 80% ethanol containing 0.2% potassium hydroxide.[15]
-
-
Mayer's Hemalum: For nuclear counterstaining.
Procedure for Paraffin-Embedded Sections:
-
Deparaffinize and hydrate tissue sections to distilled water.
-
Stain in the alkaline Sirius Red solution for 20-25 minutes.[15][16]
-
Rinse well in tap water.[15]
-
Counterstain with Mayer's hemalum for 5 minutes.[15]
-
"Blue" the sections in running tap water for 10 minutes.[15]
-
Dehydrate rapidly in absolute ethanol.
-
Clear in xylene and mount with a resinous medium.[15]
Expected Results (Under Polarized Light):
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows.
Caption: Molecular interaction of Direct Red 80 with collagen and amyloid fibrils.
Caption: Experimental workflow for Picro-Sirius Red staining of collagen.
Caption: Experimental workflow for alkaline staining of amyloid.
Fluorescence Properties
While the primary application of Direct Red 80 is in bright-field and polarization microscopy, it has been noted to possess fluorescent properties. However, its use as a fluorescent probe is less common and not as well-characterized as traditional fluorophores. When used in fluorescence microscopy, it is important to select appropriate excitation and emission filters. Further research is needed to fully elucidate its potential in fluorescence imaging applications.
Safety and Handling
Direct Red 80 is considered to have low toxicity.[17] However, as with all laboratory chemicals, appropriate personal protective equipment, including gloves and safety glasses, should be worn.[18] It is important to handle the powder form in a well-ventilated area or under a fume hood to avoid inhalation of dust.[19] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[17][19]
References
- 1. Direct Red 80 Dye content 25 2610-10-8 [sigmaaldrich.com]
- 2. Direct Red 80 Dye content 25 2610-10-8 [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Certification procedures for sirius red F3B (CI 35780, Direct red 80) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. stainsfile.com [stainsfile.com]
- 8. researchgate.net [researchgate.net]
- 9. dbiosys.com [dbiosys.com]
- 10. abcam.cn [abcam.cn]
- 11. stainsfile.com [stainsfile.com]
- 12. Bennhold's Congo Red Staining Protocol for Amyloid - IHC WORLD [ihcworld.com]
- 13. protocols.io [protocols.io]
- 14. genecopoeia.com [genecopoeia.com]
- 15. stainsfile.com [stainsfile.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. aksci.com [aksci.com]
- 19. cncolorchem.com [cncolorchem.com]
An In-Depth Technical Guide to the Spectral Properties of Direct Red 254 for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Identity of "Direct Red 254" for Fluorescence Applications
In the realm of chemical dyes, the designation "this compound" can be ambiguous. It is crucial to distinguish between two primary compounds that may be referred to by this name: a disazo dye and a diketopyrrolopyrrole (DPP) pigment. For the purposes of fluorescence microscopy, the focus of this guide is Pigment Red 254 (PR254) , a member of the diketopyrrolopyrrole (DPP) family, recognized for its fluorescent properties.[1][2][3][4] The disazo dye, while also red, is primarily used in the textile and paper industries and is not the subject of this technical guide due to a lack of reported fluorescence characteristics suitable for microscopy.[5]
Pigment Red 254, with the CAS number 84632-65-5 , is a high-performance organic pigment known for its brilliant red hue, and exceptional stability to heat and light.[6][7][8][9] While its primary application is in industrial coatings and plastics, the inherent fluorescence of the DPP core makes it and its derivatives promising candidates for bio-imaging applications.[1][4][10] This guide will delve into the known spectral properties of Pigment Red 254 and provide a framework for its potential use in fluorescence microscopy, acknowledging the current gaps in research.
Core Physicochemical and Spectral Properties
Quantitative data for Pigment Red 254 is summarized below. It is important to note that specific spectral properties for fluorescence microscopy in biologically compatible solvents are not well-documented for the unmodified pigment. The data presented for fluorescence characteristics are estimations based on the broader class of DPP dyes.
Table 1: Physicochemical Properties of Pigment Red 254
| Property | Value | Reference |
| Chemical Name | 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | [6] |
| CAS Number | 84632-65-5 | [6][7][9] |
| Molecular Formula | C₁₈H₁₀Cl₂N₂O₂ | [6] |
| Molecular Weight | 357.19 g/mol | [6] |
| Appearance | Red powder | [9] |
| Heat Stability | > 300°C | [7][9] |
| Solubility | Very low in most solvents; Soluble in concentrated H₂SO₄. Alkylation of amide groups can improve solubility. | [4] |
Table 2: Spectral Properties of Pigment Red 254 and Related DPP Dyes
| Spectral Property | Value | Notes and References |
| Absorption Maximum (λabs) | 540-545 nm | In concentrated H₂SO₄. The absorption maximum in neutral, aqueous, or organic solvents suitable for microscopy is not readily available. |
| Estimated Excitation Maximum | ~480 - 550 nm | This is an estimation based on the absorption spectra of other DPP derivatives in organic solvents. The typical DPP fluorophore absorbs light above 500 nm.[2] |
| Estimated Emission Maximum | ~550 - 650 nm | Estimated based on reported emission of various DPP derivatives, which can range from 514 to over 640 nm.[1] The emission is generally in the green-yellow to red region and can be significantly red-shifted with chemical modifications.[2] |
| Quantum Yield (ΦF) | Not Reported | For unmodified Pigment Red 254 in solvents suitable for microscopy. However, DPP dyes are known for high fluorescence quantum yields.[1][3] Water-soluble DPP derivatives have been reported with intracellular quantum yields as high as 34%.[10] |
| Molar Extinction Coefficient (ε) | Not Reported | For unmodified Pigment Red 254 in solvents suitable for microscopy. DPP dyes can have high molar absorptivity, in the range of ~76,000 M⁻¹cm⁻¹.[1] |
| Stokes Shift | ~50 - 100 nm (Estimated) | Based on the typical range for DPP derivatives. |
Hypothetical Experimental Protocol for Fluorescence Microscopy
Due to the limited solubility of Pigment Red 254 and the absence of established protocols for its use in cell staining, the following is a hypothetical protocol based on general fluorescence microscopy techniques and the known properties of DPP dyes. This protocol should be considered a starting point for methods development and will require optimization.
Reagent Preparation
-
Stock Solution Preparation: Due to its low solubility in aqueous solutions, a stock solution of Pigment Red 254 should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM. Sonication may be required to aid dissolution.
-
Working Solution Preparation: The stock solution should be diluted in a suitable buffer (e.g., phosphate-buffered saline, PBS) or cell culture medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 1-20 µM). The final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity.
Cell Staining Procedure (Adherent Cells)
-
Cell Culture: Plate cells on sterile glass coverslips or in imaging-compatible multi-well plates and culture until the desired confluency is reached.
-
Fixation (Optional, for fixed-cell imaging):
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional, for intracellular targets):
-
Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Remove the PBS or culture medium and add the pre-warmed staining solution (Pigment Red 254 working solution) to the cells.
-
Incubate for 15-60 minutes at 37°C, protected from light. The optimal staining time will need to be determined empirically.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three to five times with PBS to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with suitable filters for the estimated excitation and emission wavelengths of Pigment Red 254 (e.g., a TRITC or Texas Red filter set may be a good starting point).
-
Visualization of Experimental Workflow and Potential Cellular Interactions
Experimental Workflow Diagram
Caption: Hypothetical workflow for staining adherent cells with Pigment Red 254.
Cellular Interaction and Signaling Pathways
There is currently no scientific literature describing specific interactions of Pigment Red 254 with cellular signaling pathways or its localization to particular organelles. Given its low solubility in aqueous environments and the lipophilic nature of similar organic dyes, it is plausible that Pigment Red 254, if successfully delivered into cells, would associate with lipid-rich structures such as membranes (plasma membrane, endoplasmic reticulum, or mitochondria) or accumulate in the cytoplasm. Its use would likely be for general structural labeling rather than for probing specific biological processes. Further research, potentially involving chemically modified, more soluble derivatives of Pigment Red 254, is necessary to elucidate its subcellular localization and potential biological interactions.
Conclusion and Future Perspectives
Pigment Red 254, a member of the fluorescent diketopyrrolopyrrole family, holds potential as a robust red fluorescent probe for microscopy. However, its utility is currently hampered by a lack of comprehensive spectral data in biologically relevant solvents and its very low solubility. The development of chemically modified, water-soluble derivatives of Pigment Red 254 presents a promising avenue for future research.[10] Such modifications could enhance its quantum yield and provide functional groups for conjugation to biomolecules, thereby enabling targeted labeling of specific cellular components. This would unlock the potential of the highly stable and photostable DPP core for advanced fluorescence imaging applications in biological research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Diketopyrrolopyrrole: brilliant red pigment dye-based fluorescent probes and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pigment Red 254 | 84632-65-5 [amp.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. shop.kremerpigments.com [shop.kremerpigments.com]
- 9. DPP RED HT (PIGMENT RED 254)-DIMACOLOR [dimapigment.com]
- 10. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
Direct Red 254 CAS number and molecular formula
An Important Note on Chemical Identity: A significant point of confusion exists in publicly available data regarding Direct Red 254. The name and CAS number for this compound (101380-00-1) are frequently and incorrectly associated with the properties and synthesis of a different, high-performance compound: Pigment Red 254 (CAS 84632-65-5).
This guide will first provide a detailed profile of the true This compound , an anionic disazo dye used primarily for paper and textiles. It will then, for the purpose of clarification, detail the properties and synthesis of Pigment Red 254 , a diketo-pyrrolo-pyrrole (DPP) pigment, to provide a comprehensive resource for researchers and prevent further ambiguity.
Part 1: this compound (CAS: 101380-00-1)
This compound is a water-soluble anionic dye belonging to the disazo chemical class. Its primary application lies in the dyeing of cellulosic materials such as paper, cotton, and viscose rayon, where it exhibits good affinity without the need for mordants.
Core Data and Properties
The key chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 101380-00-1 | |
| Molecular Formula | C₂₂H₁₅N₅Na₂O₇S₂ | |
| Chemical Class | Anionic Disazo Dye | [1] |
| Appearance | Bluish-Pink Powder / Dark Red Liquid | [1] |
| Solubility in Water | Approx. 100 g/L | [2] |
| λmax (in water) | 500 - 530 nm (estimated for class) | [3] |
| Light Fastness | 4-5 (on a scale of 1-8) | [1] |
| Dye Content (Liquid Form) | 32-35% | [1] |
Synthesis
Experimental Protocols for Application
Protocol 1: Dyeing of Paper Pulp (Continuous Addition Method)
This protocol describes a typical industrial process for coloring paper stock.
Methodology:
-
Dye Preparation: Prepare a stock solution of this compound liquid dye. The dye can be diluted with soft water to any required ratio to ensure accurate metering.
-
System Setup: Calibrate a metering pump to continuously add the dye solution into the paper stock flow.
-
Addition Point: The dye should be added to the system at a point that allows for sufficient mixing with the pulp fibers before the headbox of the paper machine. Common addition points include the machine chest, the suction side of the fan pump, or the stock line after the headbox.
-
Avoiding Interactions: Ensure the dye addition point is kept separate from the addition points of cationic additives (like fixing agents or some wet-strength resins) to prevent precipitation and color spots[4]. A sufficient interval should be maintained.
-
Process Control: The flow rate of the dye solution is adjusted in real-time based on the target shade of the paper and the production rate. This method offers excellent control and rapid shade correction capabilities compared to batch dyeing[5].
Workflow for continuous dyeing of paper pulp.
Protocol 2: Laboratory Dyeing of Cotton Fabric
This protocol is a general procedure for applying direct dyes to cellulosic fabric like cotton.
Materials:
-
Cotton fabric swatch
-
This compound powder
-
Soda Ash (Sodium Carbonate)
-
Common Salt (Sodium Chloride)
-
Laboratory dyeing apparatus (e.g., beaker on a hot plate with stirrer, or a lab-scale dyeing machine)
Methodology:
-
Dye Bath Preparation:
-
Calculate the required amount of this compound dye based on the weight of the fabric (owf) for the desired shade (e.g., 1% owf).
-
Make a paste of the dye powder with a small amount of cold water. Add boiling water to dissolve the paste completely.
-
Set up the dye bath with the dissolved dye, 0.5% to 1% soda ash (owf), and water to achieve the desired liquor ratio (e.g., 20:1).
-
-
Dyeing Process:
-
Introduce the wetted cotton fabric into the dye bath at a starting temperature of 40°C.
-
Agitate the fabric in the bath for 15-20 minutes at this temperature.
-
Begin adding the required amount of common salt. For a medium shade, approximately 10-15% salt (owf) is used. Add the salt in two or three portions over 15-20 minutes to ensure even uptake.
-
Slowly raise the temperature of the dye bath to a boil (95-100°C) over 30 minutes.
-
Continue dyeing at the boil for 45-60 minutes with continuous agitation[6][7].
-
-
Rinsing and Drying:
-
After the dyeing time has elapsed, allow the bath to cool for 15 minutes for better dye exhaustion.
-
Remove the fabric, squeeze out excess liquor, and rinse thoroughly with cold water until the water runs clear.
-
A final rinse with hot water can help remove any unfixed surface dye.
-
Squeeze and air-dry the fabric. For improved wash fastness, an after-treatment with a cationic dye-fixing agent can be applied according to the manufacturer's instructions.
-
Experimental workflow for dyeing cotton with this compound.
Part 2: Pigment Red 254 (CAS: 84632-65-5) - A Point of Clarification
To aid researchers, this section details the high-performance pigment often confused with this compound. Pigment Red 254 is a diketo-pyrrolo-pyrrole (DPP) pigment, renowned for its brilliant color, high opacity, and exceptional resistance to heat, light, and weathering. It is insoluble in water and used in demanding applications such as automotive paints, industrial coatings, and plastics.
Core Data and Properties
| Property | Value | Reference |
| CAS Number | 84632-65-5 | |
| Molecular Formula | C₁₈H₁₀Cl₂N₂O₂ | |
| Chemical Class | Diketo-pyrrolo-pyrrole (DPP) | |
| Appearance | Bright Red Powder | [8] |
| Solubility | Insoluble in most solvents | |
| λmax (in polymer) | 552 - 560 nm | [9][10] |
| Heat Resistance | Up to 300°C | |
| Light Fastness | 8 (Excellent) | [8] |
Detailed Experimental Protocol for Synthesis
This protocol is adapted from patent literature for the synthesis of Pigment Red 254.
Materials:
-
Sodium metal
-
tert-Amyl alcohol
-
Ferric chloride (catalyst)
-
p-Chlorobenzonitrile
-
Diisopropyl succinate
-
Nitrogen gas for inert atmosphere
Methodology:
-
Preparation of Sodium tert-Amyl Oxide:
-
Under a nitrogen atmosphere, charge a reaction kettle with 21g of sodium metal, 180g of tert-amyl alcohol, and 1g of ferric trichloride.
-
Heat the mixture to 100°C and maintain a reflux with stirring for approximately 7 hours to prepare the sodium tert-amyl oxide solution[11].
-
-
Condensation Reaction:
-
Cool the solution to 90°C and add 88g of p-chlorobenzonitrile. Stir until it is completely dissolved.
-
At 90°C, begin the dropwise addition of a mixture of 74g of diisopropyl succinate and 50g of tert-amyl alcohol. The addition should be controlled over a period of 3 hours.
-
After the addition is complete, maintain the reaction mixture at temperature for an additional 2-5 hours to ensure the condensation reaction goes to completion[11].
-
-
Hydrolysis and Isolation:
-
Add the condensed reaction mass to 1000 mL of deionized water (optionally containing a surfactant) for hydrolysis. Maintain at 40°C for 3 hours.
-
Remove the tert-amyl alcohol and by-product isopropanol via evaporation under reduced pressure.
-
Filter the resulting solid precipitate.
-
Wash the filter cake thoroughly with water and then with a solvent like methanol to remove any remaining impurities.
-
Dry the product in an oven to obtain the crude Pigment Red 254[11].
-
Synthesis workflow for Pigment Red 254.
References
- 1. colorantsgroup.com [colorantsgroup.com]
- 2. Buy this compound (EVT-12496983) [evitachem.com]
- 3. This compound | 101380-00-1 | Benchchem [benchchem.com]
- 4. Basic introduction for paper dyes [chinainterdyes.com]
- 5. sdc.org.uk [sdc.org.uk]
- 6. Dyeing of Cotton Fabric with Direct Dyes [textilesphere.com]
- 7. youtube.com [youtube.com]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. EP1411092B1 - C.I.Pigment Red 254 having improved colouristic properties - Google Patents [patents.google.com]
- 10. C.I.Pigment Red 254 having improved colouristic properties - Patent 1411092 [data.epo.org]
- 11. Preparation method of pigment red 254 - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Direct Red 254
This technical guide provides a comprehensive overview of the synthesis and purification of C.I. Direct Red 254, a high-performance diketopyrrolopyrrole (DPP) pigment, intended for researchers, scientists, and professionals in drug development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical processes.
Introduction
This compound, also known as Pigment Red 254, is a synthetic organic pigment belonging to the diketopyrrolopyrrole (DPP) family.[1][2] It is highly regarded for its brilliant red color, exceptional color strength, and outstanding stability, which has led to its widespread use in demanding applications such as automotive paints and industrial coatings.[1][2] In a laboratory setting, the synthesis and purification of this compound are crucial for its use in research and as a precursor for the development of novel DPP derivatives with tailored electronic and optical properties.[1]
The primary synthesis route involves the condensation of a p-substituted benzonitrile with a succinate ester in the presence of a strong base.[1][2][3] This guide provides a detailed protocol for this synthesis, followed by methods for purification to achieve a high-purity product suitable for laboratory applications.
Synthesis of this compound
The synthesis of this compound is typically achieved through the base-catalyzed condensation reaction between p-chlorobenzonitrile and a dialkyl succinate, such as diethyl succinate or diisopropyl succinate, in a high-boiling alcohol solvent.[1][2][3] The reaction proceeds via the formation of a sodium alkoxide base in situ, followed by the condensation and cyclization to form the DPP core.
Reaction Scheme
The overall reaction for the synthesis of 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (this compound) is depicted below.
Caption: Synthesis pathway of this compound.
Experimental Protocol
This protocol is based on established literature procedures for the synthesis of diketopyrrolopyrrole pigments.[3][4]
Materials:
-
p-Chlorobenzonitrile
-
Diethyl succinate
-
Sodium metal
-
tert-Amyl alcohol (dry)
-
Ferric chloride (catalyst)
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl)
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet.
-
Heating mantle
-
Dropping funnel
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Preparation of Sodium tert-Amoxide: In a three-neck flask under a nitrogen atmosphere, add dry tert-amyl alcohol. Carefully add sodium metal in small portions. A catalytic amount of ferric chloride can be added to initiate the reaction.[4] Heat the mixture to reflux (around 100-120°C) with vigorous stirring until all the sodium has reacted to form a solution of sodium tert-amoxide.[4]
-
Addition of Reactants: To the sodium tert-amoxide solution, add p-chlorobenzonitrile and stir until it dissolves. Then, slowly add diethyl succinate dropwise to the reaction mixture at a controlled temperature (e.g., 90°C).[3][4]
-
Condensation Reaction: After the addition of diethyl succinate is complete, maintain the reaction mixture at an elevated temperature (e.g., 110-130°C) for several hours to ensure the completion of the condensation and cyclization reactions.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Hydrolysis and Precipitation: After the reaction is complete, cool the mixture. The condensed material is then hydrolyzed by the addition of deionized water.[2][4] Neutralize the solution with hydrochloric acid, which will cause the crude this compound to precipitate out of the solution.[3]
-
Isolation of Crude Product: The precipitated solid is collected by filtration using a Buchner funnel. The filter cake is then washed sequentially with deionized water and methanol to remove inorganic salts and unreacted starting materials.[3]
-
Drying: The crude product is dried in a vacuum oven at 80°C to a constant weight.[3]
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound based on literature values.
| Parameter | Value | Reference |
| Molar Ratio (p-Chlorobenzonitrile : Diethyl Succinate) | 2 : 1 | [3] |
| Molar Ratio (Sodium : Diethyl Succinate) | ~1.7 : 1 | [3] |
| Reaction Temperature | 90 - 130 °C | [3][5] |
| Reaction Time | 2 - 14 hours | [3][5] |
| Typical Yield | 81 - 95.5 % | [3][6] |
Purification of this compound
The crude this compound obtained from the synthesis contains impurities such as unreacted starting materials, by-products, and inorganic salts. For many laboratory applications, a higher purity is required.
Purification Workflow
The general workflow for the purification of this compound is outlined below.
Caption: General purification workflow for this compound.
Experimental Protocol for Purification
Solvent Washing:
A simple and effective initial purification step is to thoroughly wash the crude product with various solvents.
-
Suspend the crude this compound in methanol and stir for a period of time at room temperature.
-
Filter the suspension and collect the solid.
-
Repeat the washing procedure with deionized water.
-
Finally, wash again with methanol to facilitate drying.
Recrystallization (Optional, for higher purity):
Due to the very low solubility of this compound in most common solvents, recrystallization can be challenging.[1] High-boiling point, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be used, but this often requires high temperatures and can lead to thermal degradation if not performed carefully. This step is generally reserved for when very high purity is essential.
Procedure:
-
Dissolve the crude pigment in a minimal amount of a suitable high-boiling solvent at an elevated temperature.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and then with a non-solvent like methanol.
-
Dry the purified product under vacuum.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Analytical Technique | Expected Results | Reference |
| Melting Point | > 300 °C | [3] |
| IR (KBr, cm⁻¹) | ~3436 (N-H), ~1635 (C=O) | [3] |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.65 (d, 4H), 7.87 (d, 4H) | [3] |
| UV-Vis (λ_max, nm in DMSO) | 482, 520 | [3] |
Conclusion
This guide provides a detailed and practical framework for the synthesis and purification of this compound in a laboratory setting. The provided experimental protocols, quantitative data, and process visualizations are intended to assist researchers in obtaining this important diketopyrrolopyrrole pigment in a form suitable for a variety of scientific applications, including the development of new materials and functional dyes. Careful control of reaction conditions and thorough purification are key to achieving a high-quality product.
References
- 1. This compound | 101380-00-1 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-12496983) [evitachem.com]
- 3. Pigment Red 254 synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation method of pigment red 254 - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN1746227A - Production of paint red 254 - Google Patents [patents.google.com]
- 6. CN102964865A - Preparation method of pigment red 254 - Google Patents [patents.google.com]
Direct Red 254 as a Fluorescent Probe in Cell Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 254, a synthetic organic compound belonging to the diketopyrrolopyrrole (DPP) family of pigments, has garnered significant attention beyond its traditional applications in coatings and plastics.[1][2] Its robust chemical structure imparts exceptional stability, and emerging research highlights its potential as a fluorescent probe in the realm of cell biology. DPP derivatives are characterized by their high fluorescence quantum yields and notable photostability, properties that are highly desirable for cellular imaging applications.[3][4][5][6] This technical guide provides a comprehensive overview of the current understanding of this compound's fluorescent properties, methodologies for its application in cell biology, and future prospects for its use in research and drug development.
While this compound itself is not extensively characterized as a fluorescent probe in biological systems, this guide draws upon the broader knowledge of DPP dyes to provide a foundational understanding and practical protocols for its investigation and application.
Core Properties of Diketopyrrolopyrrole (DPP) Dyes
DPP dyes, including this compound, are known for their bright color and strong fluorescence.[3] Their core structure allows for chemical modifications to tune their photophysical properties, making them versatile for various applications.
Fluorescent Properties
Derivatives of DPP have demonstrated high fluorescence quantum yields, with some water-soluble versions exhibiting an intracellular quantum yield of 34%.[4][5] The photostability of DPP dyes is notably superior to that of commonly used fluorophores like fluorescein.[3] The emission wavelength of DPP derivatives can be adjusted by modifying the aromatic groups at the 3 and 6 positions of the DPP core, with the potential for emission in the red and near-infrared (NIR) regions, which is advantageous for deep-tissue imaging and minimizing cellular autofluorescence.[2][4]
Physicochemical Properties
A key challenge for the biological application of this compound is its low solubility in aqueous solutions.[7] The alkylation of the amide groups in the DPP core is a common strategy to improve solubility.[2] For cellular applications, the hydrophobic nature of this compound necessitates the use of organic solvents for stock solutions and careful consideration of delivery methods to live cells.
Quantitative Data Summary
Precise quantitative data for this compound as a fluorescent probe in a cellular context is limited in the current literature. The following table summarizes the known properties of this compound and related DPP derivatives to provide a comparative overview. Researchers are encouraged to experimentally determine the specific parameters for this compound in their system of interest.
| Property | This compound (Pigment Red 254) | Water-Soluble DPP Derivatives | Notes |
| Chemical Class | Diketopyrrolopyrrole (DPP) | Diketopyrrolopyrrole (DPP) | [1][2] |
| Absorption Max (λmax) | ~552-560 nm (in polymer film) | Varies with modification | The absorption maximum can shift depending on the solvent and environment.[8] |
| Emission Max (λem) | Not specified in biological context | Varies (can be tuned to >600 nm) | [3] |
| Quantum Yield (Φf) | Not specified in biological context | Up to 76% (in solution), 34% (intracellular) | High quantum yields are a characteristic of the DPP class.[3][4][5] |
| Photostability | High (as a pigment) | Superior to fluorescein | [3][9] |
| Solubility | Low in water, soluble in some organic solvents | High in water | [7] |
| Cytotoxicity | Not extensively studied for imaging applications | Some derivatives show low cytotoxicity | [10] |
Experimental Protocols
The following protocols are generalized for the use of hydrophobic fluorescent dyes in live-cell imaging and should be optimized for this compound and the specific cell type and application.
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for cellular staining.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Weigh out a small amount of this compound powder (e.g., 1 mg).
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 1-10 mM).
-
Vortex the solution vigorously to dissolve the powder completely. Gentle heating may be required but should be done with caution to avoid degradation.
-
Centrifuge the stock solution at high speed for 5-10 minutes to pellet any undissolved particles.
-
Carefully transfer the supernatant to a new, light-protected microcentrifuge tube.
-
Store the stock solution at -20°C, protected from light and moisture.
Live-Cell Staining with this compound
Objective: To stain live cells with this compound for fluorescence microscopy.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
This compound stock solution (from Protocol 4.1)
-
Cell culture medium (serum-free and complete)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
Prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium. The final concentration will need to be optimized, but a starting range of 1-10 µM is recommended.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time will depend on the cell type and dye concentration.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed complete cell culture medium to remove unbound dye.
-
Add fresh, pre-warmed complete cell culture medium to the cells.
-
The cells are now ready for imaging using fluorescence microscopy.
Fluorescence Microscopy and Image Acquisition
Objective: To visualize and capture images of cells stained with this compound.
Materials:
-
Fluorescence microscope equipped with appropriate filters for red fluorescence
-
Immersion oil (if using an oil immersion objective)
-
Live-cell imaging chamber/stage incubator
Procedure:
-
Place the imaging dish or coverslip on the microscope stage. If using a stage-top incubator, ensure the temperature and CO2 levels are maintained.
-
Locate the stained cells using brightfield or phase-contrast microscopy.
-
Switch to the fluorescence imaging mode. Use an excitation wavelength appropriate for this compound (based on the expected absorption maximum, likely in the green-yellow range) and collect the emitted red fluorescence.
-
Optimize the exposure time and excitation intensity to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Capture images using a sensitive camera. For time-lapse imaging, use the lowest possible excitation intensity and exposure time to reduce photobleaching and phototoxicity.
Visualizations: Workflows and Pathways
As no specific signaling pathways involving this compound have been identified, the following diagrams illustrate generalized experimental workflows.
Caption: General workflow for live-cell staining and imaging with this compound.
Caption: Hypothetical cellular uptake and localization of hydrophobic this compound.
Considerations for Drug Development Professionals
The favorable photophysical properties of DPP dyes make them attractive candidates for various applications in drug development:
-
High-Content Screening (HCS): The brightness and photostability of DPP-based probes could enable robust and reproducible automated imaging assays for screening compound libraries.
-
Target Engagement Studies: Fluorescently labeling a drug molecule with a DPP derivative could allow for direct visualization of its interaction with its cellular target.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: In vivo imaging using NIR-emitting DPP derivatives could provide spatial and temporal information on drug distribution and target modulation.
-
Toxicity Studies: The potential for phototoxicity should be carefully evaluated. Assays to assess cell viability, proliferation, and specific cellular functions post-staining and imaging are crucial.
Challenges and Future Directions
The primary challenge for the widespread use of this compound in cell biology is its poor aqueous solubility. Future research should focus on:
-
Synthesis of Water-Soluble Derivatives: The development of chemically modified, water-soluble analogs of this compound would significantly enhance its utility.
-
Comprehensive Photophysical Characterization: A detailed study of the excitation and emission spectra, quantum yield, and photostability of this compound and its derivatives in various biologically relevant solvents and intracellular environments is needed.
-
Elucidation of Cellular Uptake and Localization: Investigating the mechanisms by which this compound enters cells and its specific subcellular localization will be critical for its targeted application.
-
Assessment of Biocompatibility and Phototoxicity: Rigorous testing of the cytotoxic and phototoxic effects of this compound at concentrations required for imaging is essential for its validation as a reliable fluorescent probe.
-
Exploration of Signaling Pathway Interactions: As with any exogenous small molecule, it is important to investigate whether this compound interacts with or perturbs any cellular signaling pathways to ensure that observations are not artifacts of the probe itself.
Conclusion
This compound, as a representative of the diketopyrrolopyrrole class of dyes, holds considerable promise as a fluorescent probe for cell biology. Its inherent photostability and the high quantum yields observed in its derivatives make it an attractive scaffold for the development of next-generation imaging agents. While challenges related to its solubility and the need for comprehensive biological characterization remain, the potential applications in basic research and drug discovery warrant further investigation into this vibrant and stable fluorophore. This guide provides a starting point for researchers to explore the utility of this compound in their own experimental systems.
References
- 1. Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. zeyachem.net [zeyachem.net]
- 8. C.I.Pigment Red 254 having improved colouristic properties - Patent 1411092 [data.epo.org]
- 9. The Rich Story of Pigment Red 254 - HubPages [discover.hubpages.com]
- 10. Diketopyrrolopyrrole-based fluorescence probes for the imaging of lysosomal Zn2+ and identification of prostate cancer in human tissue - Chemical Science (RSC Publishing) [pubs.rsc.org]
Understanding the photostability of Direct Red 254
An In-depth Technical Guide to the Photostability of Direct Red 254
This compound, more commonly known in industrial applications as Pigment Red 254 (PR254), is a high-performance organic pigment belonging to the diketopyrrolopyrrole (DPP) class. Renowned for its brilliant neutral red shade, high tinting strength, and exceptional durability, PR254 is extensively used in demanding applications such as automotive coatings, industrial paints, high-grade plastics, and printing inks where long-term color stability is critical. This guide provides a detailed examination of the factors contributing to its outstanding photostability, the mechanisms of its degradation under specific conditions, and the experimental protocols used to evaluate its performance.
Core Photostability and Fastness Properties
The defining characteristic of this compound is its exceptional resistance to degradation upon exposure to light, heat, and various chemical agents. Its lightfastness is consistently rated at the highest level on the standard Blue Wool Scale. This stability ensures color retention over extended periods, even in harsh environmental conditions. Quantitative data on its fastness properties are summarized below.
Table 1: Fastness and Resistance Properties of this compound
| Property | Test Method | Rating | Description |
| Light Fastness | DIN EN ISO 105-B02 | 8 | Scale of 1-8, where 8 is excellent (no fading). |
| Heat Stability | DIN 12877 | 300 °C | Stable for at least 5-10 minutes in HDPE. |
| Acid Resistance | DIN EN ISO 105-A03 | 5 | Scale of 1-5, where 5 is excellent (no change). |
| Alkali Resistance | DIN EN ISO 105-A03 | 5 | Scale of 1-5, where 5 is excellent (no change). |
| Water Resistance | DIN EN ISO 105-A03 | 5 | Scale of 1-5, where 5 is excellent (no change). |
| Solvent Resistance (Ethanol) | DIN EN ISO 105-A03 | 5 | Scale of 1-5, where 5 is excellent (no change). |
| Solvent Resistance (Toluene) | DIN EN ISO 105-A03 | 4-5 | Scale of 1-5, where 5 is excellent (no change). |
Factors Influencing Photostability
The remarkable stability of this compound is not due to a single feature but rather a combination of its molecular structure and solid-state crystal lattice interactions.
-
Chemical Structure: The core of the molecule is the diketopyrrolopyrrole (DPP) bicyclic lactam system. This electron-deficient core, flanked by two chlorophenyl groups, creates a highly stable, conjugated π-electron system that is inherently resistant to photochemical attack.
-
Intermolecular Hydrogen Bonding: In its solid pigment form, the N-H groups of the pyrrole rings form strong intermolecular hydrogen bonds with the carbonyl (C=O) groups of adjacent molecules. This creates a tightly packed, rigid crystal lattice that dissipates energy effectively and restricts molecular motion, thereby inhibiting degradation pathways.
-
π-π Stacking: The planar nature of the DPP molecule facilitates strong π-π stacking interactions in the crystal lattice. This further enhances the stability of the solid-state structure, making it difficult for external agents like oxygen or reactive radicals to penetrate and attack the chromophore.
-
Environmental Factors: While inherently stable, the pigment's environment can influence its longevity. The presence of strong UV radiation, high temperatures, and aggressive chemical oxidants can eventually lead to degradation, particularly through advanced oxidation processes. Conversely, incorporating PR254 into a polymer matrix can enhance the UV stability of the polymer itself, as the pigment absorbs harmful UV radiation.
Photodegradation Mechanisms
Due to its extreme stability, this compound does not readily degrade under normal light exposure. Degradation typically requires aggressive conditions, such as those found in Advanced Oxidation Processes (AOPs), often involving a photocatalyst like titanium dioxide (TiO₂) or zinc oxide (ZnO). While specific degradation pathways for PR254 are not extensively documented, a generalized mechanism for the photocatalytic degradation of organic pigments can be described.
The process is initiated by the absorption of UV photons by the photocatalyst, which generates highly reactive oxygen species (ROS) that subsequently attack the pigment molecule.
-
Activation of Photocatalyst: A semiconductor photocatalyst (e.g., TiO₂) absorbs a UV photon with energy greater than its band gap, promoting an electron (e⁻) from the valence band to the conduction band, leaving behind a hole (h⁺).
-
Formation of Reactive Oxygen Species (ROS):
-
The electron (e⁻) reacts with atmospheric oxygen (O₂) to form a superoxide radical (•O₂⁻).
-
The hole (h⁺) reacts with water (H₂O) or hydroxide ions (OH⁻) to form a highly reactive hydroxyl radical (•OH).
-
-
Attack on Pigment Molecule: These ROS, particularly the hydroxyl radical, are powerful oxidizing agents that attack the organic pigment molecule. The degradation likely involves cleavage of the aromatic rings and breakdown of the core DPP structure.
-
Mineralization: Through a series of complex intermediate steps, the organic structure is progressively broken down into smaller, non-colored molecules, eventually leading to complete mineralization into carbon dioxide (CO₂), water (H₂O), and inorganic salts.
Experimental Protocols for Photostability Assessment
Evaluating the photostability of a highly durable pigment like this compound requires standardized and often accelerated testing methods.
Lightfastness Testing (Blue Wool Scale)
This is a comparative method used to determine the lightfastness of colorants according to standards like ISO 105-B02.
-
Objective: To rate the lightfastness of the pigment on a scale from 1 (very poor) to 8 (excellent).
-
Methodology:
-
A sample of the pigment, dispersed in a relevant medium (e.g., a coating or plastic), is prepared.
-
The sample is placed alongside a set of eight standard blue wool references, each with a known, different lightfastness.
-
A portion of both the sample and the references is covered with an opaque mask.
-
The entire assembly is exposed to a standardized artificial light source (e.g., a xenon arc lamp) that simulates natural sunlight under controlled conditions.
-
Exposure continues until the color of the first blue wool reference (No. 1) has faded to a specific contrast level against its unexposed portion.
-
The process is repeated for subsequent references. The lightfastness rating of the sample is the number of the blue wool reference that shows a similar degree of fading in the same amount of time.
-
Accelerated Photocatalytic Degradation Study
This protocol describes a typical laboratory setup for forcing the degradation of the pigment to study its kinetics and mechanism under harsh conditions.
-
Objective: To quantify the rate of degradation of this compound in an aqueous suspension under UV irradiation in the presence of a photocatalyst.
-
Materials & Apparatus:
-
This compound powder
-
Photocatalyst (e.g., TiO₂ P25)
-
Deionized water
-
Immersion well photoreactor equipped with a medium-pressure mercury lamp or a xenon arc lamp with UV filters (e.g., 254 nm or broad spectrum).
-
Magnetic stirrer and water cooling jacket
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Experimental Procedure:
-
Preparation: Prepare a stock suspension of this compound (e.g., 20 mg/L) in deionized water.
-
Catalyst Loading: Add a specific amount of TiO₂ photocatalyst (e.g., 1 g/L) to the suspension.
-
Equilibration: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow for adsorption/desorption equilibrium to be reached between the pigment and the catalyst surface.
-
Irradiation: Turn on the UV lamp to initiate the photocatalytic reaction. Maintain a constant temperature using the cooling jacket.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Analysis: Immediately centrifuge or filter the aliquots to remove the catalyst particles. Analyze the supernatant using:
-
UV-Vis Spectroscopy: Measure the absorbance at the maximum wavelength (λmax) of this compound to monitor the decrease in concentration and calculate the percentage of color removal.
-
HPLC: Quantify the concentration of the parent dye molecule more accurately and potentially identify intermediate degradation products.
-
-
-
Data Analysis: The degradation rate can often be modeled using pseudo-first-order kinetics.
Direct Dyes for Amyloid Plaque Staining in Neurological Tissue: A Technical Guide
An In-depth Examination of Staining Methodologies for Researchers and Drug Development Professionals
Introduction
The accurate detection and visualization of amyloid plaques in tissue samples are fundamental to research and drug development in neurodegenerative diseases, most notably Alzheimer's disease. These protein aggregates, primarily composed of amyloid-beta (Aβ) peptides, are a key pathological hallmark of the disease. Direct dyes, a class of anionic compounds, have long been employed for this purpose due to their ability to selectively bind to the β-pleated sheet conformation characteristic of amyloid fibrils. This technical guide provides a comprehensive overview of the principles and protocols for amyloid plaque staining using direct dyes, with a comparative analysis of established and potential agents.
Historically, Congo red has been the benchmark for amyloid staining, valued for its characteristic apple-green birefringence under polarized light, which is highly specific for amyloid deposits.[1][2] Other direct dyes, such as those in the Sirius Red family, have also been adopted for their vibrant red staining, which can be easier to visualize under bright-field microscopy.[1] The selectivity of these dyes is attributed to the alignment of dye molecules along the β-pleated sheets of the amyloid protein, a phenomenon that results in unique optical properties.[1]
This guide will delve into the technical specifics of these staining methods, providing detailed protocols and comparative data. It will also explore the properties of other direct dyes, such as Direct Red 254, and discuss their potential, or limitations, in the context of amyloid histopathology.
Properties of Direct Dyes for Amyloid Staining
The suitability of a direct dye for amyloid plaque staining is determined by a combination of its chemical and physical properties. Key characteristics include its affinity for the β-sheet structure, its optical properties upon binding, and its general stability and safety profile.
| Property | Congo Red | Sirius Red F3B | This compound (Pigment Red 254) |
| Class | Direct Azo Dye | Direct Azo Dye | Diketopyrrolo-pyrrole (DPP) Pigment |
| Primary Application | Histological stain for amyloid | Histological stain for collagen and amyloid | High-performance pigment for coatings, plastics, and inks[3][4][5] |
| Solubility | Soluble in water and ethanol[3] | Soluble in water | Very low solubility in most solvents[4] |
| Color | Red in solution | Red in solution | Brilliant red[4][5] |
| Key Staining Feature | Apple-green birefringence under polarized light[2] | Intense red staining, also shows birefringence | Exhibits fluorescence properties[3] |
| Toxicity Profile | Known to be a carcinogen | Less toxic than Congo Red | Generally considered to have low toxicity[6][7][8] |
Experimental Protocols
Detailed and consistent protocols are critical for reproducible amyloid plaque staining. Below are established methods for Congo Red and Sirius Red staining, which serve as a foundation for direct dye applications in this field.
Congo Red Staining Protocol (Puchtler's Alkaline Method)
This method enhances the specificity of Congo Red for amyloid.
Reagents:
-
Alkaline sodium chloride solution: 50 ml of saturated NaCl in 80% ethanol, 1 ml of 1% NaOH.
-
Congo Red staining solution: 50 ml of saturated Congo Red in 80% ethanol, 1 ml of 1% NaOH. Filter before use.
-
Mayer's hematoxylin.
Procedure:
-
Deparaffinize and rehydrate 5-10 µm thick paraffin-embedded tissue sections.
-
Stain nuclei with Mayer's hematoxylin for 2-5 minutes.
-
Rinse in running tap water.
-
Place slides in the alkaline sodium chloride solution for 20 minutes.
-
Transfer directly to the alkaline Congo Red solution and stain for 20-30 minutes.
-
Dehydrate rapidly through graded ethanols (95% and 100%).
-
Clear in xylene and mount with a resinous mounting medium.
Expected Results:
-
Amyloid deposits: Deep pink to red.
-
Apple-green birefringence under polarized light.
-
Nuclei: Blue.
Sirius Red Staining Protocol for Amyloid
This protocol is adapted for the visualization of amyloid deposits.
Reagents:
-
0.1% Sirius Red F3B in saturated aqueous picric acid.
-
0.5% Acetic acid solution.
-
Mayer's hematoxylin.
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Stain nuclei with Mayer's hematoxylin for 2-5 minutes.
-
Rinse in running tap water.
-
Stain in the Sirius Red solution for 60 minutes.
-
Wash in two changes of 0.5% acetic acid.
-
Rinse thoroughly in distilled water.
-
Dehydrate through graded ethanols, clear in xylene, and mount.
Expected Results:
-
Amyloid deposits: Bright red.
-
Collagen: Also stains red, but amyloid can be distinguished by its characteristic birefringence.
-
Nuclei: Blue.
Visualization of Staining Workflows
To aid in the conceptualization of these protocols, the following diagrams illustrate the key steps in the staining process.
Caption: Workflow for Congo Red Staining of Amyloid Plaques.
Caption: Workflow for Sirius Red Staining of Amyloid Plaques.
Discussion and Future Perspectives
While Congo Red and Sirius Red are well-established for amyloid plaque staining, the exploration of novel dyes continues. The ideal staining agent would possess high specificity and sensitivity, exhibit strong and stable optical signals (either colorimetric or fluorescent), have low toxicity, and be cost-effective.
This compound, also known as Pigment Red 254, is a high-performance diketopyrrolo-pyrrole pigment with exceptional lightfastness and thermal stability.[4][5] It is noted to have fluorescent properties, which could be advantageous for microscopic imaging.[3] However, its very low solubility in common laboratory solvents presents a significant challenge for its application in aqueous histological staining protocols.[4] Furthermore, to date, there is a lack of published research validating the use of this compound for the specific staining of amyloid plaques in tissue. Its mechanism of interaction with biological macromolecules is described in general terms of hydrogen bonding, which is a key feature of amyloid-dye interaction, but its specificity for the β-pleated sheet structure has not been demonstrated.[1][3]
Future research could explore the potential of this compound and other DPP pigments by developing novel solubilization strategies or by using advanced imaging techniques that can leverage their inherent fluorescence. However, for current and routine applications, the established protocols using Congo Red and Sirius Red remain the gold standard for the reliable detection and analysis of amyloid plaques in tissue samples.
Safety and Handling
Proper safety precautions are essential when handling any chemical dyes.
-
Congo Red: Is considered a potential carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated area.
-
Sirius Red: Less hazardous than Congo Red, but standard laboratory safety practices should still be followed.
-
This compound: Generally has low acute toxicity.[6][7] However, as with any fine powder, inhalation of dust should be avoided.[9] It is advisable to handle it with PPE.[9]
Always consult the Safety Data Sheet (SDS) for each specific chemical before use.[6][7][9][10]
References
- 1. stainsfile.com [stainsfile.com]
- 2. Congo Red and amyloids: history and relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-12496983) [evitachem.com]
- 4. This compound | 101380-00-1 | Benchchem [benchchem.com]
- 5. Pigment Red 254 – Diketopyrrolopyrrole Pigments – Ranbar P1610 [ranbarr.com]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. kremer-pigmente.com [kremer-pigmente.com]
- 8. A ‘greener’ alternative for red-colored smoke | EurekAlert! [eurekalert.org]
- 9. dyespigments.net [dyespigments.net]
- 10. scribd.com [scribd.com]
The Principles of Small Molecule-Protein Interactions: A Technical Overview
A Note on Direct Red 254: Extensive research reveals a scarcity of publicly available scientific literature detailing the specific molecular interactions between the textile dye this compound and proteins in a drug development or biological signaling context. Therefore, this guide provides a comprehensive overview of the fundamental principles governing small molecule-protein interactions, using a hypothetical framework to illustrate the concepts and methodologies requested. The data and pathways presented are representative examples and should be understood as a general guide to the experimental and theoretical approaches used in this field of study.
Core Principles of Small Molecule-Protein Binding
The interaction between a small molecule (ligand) and a protein is a dynamic process governed by a combination of non-covalent forces. The specificity and affinity of this binding are crucial for biological function and drug efficacy.
-
Hydrophobic Interactions: These are a primary driving force for binding, where nonpolar regions of the ligand and protein are driven together to minimize their disruptive effect on the network of hydrogen bonds in the surrounding water.
-
Electrostatic Interactions: These occur between charged or polar groups. They include ionic bonds (between fully charged groups like ammonium and carboxylate ions) and hydrogen bonds (where a hydrogen atom is shared between two electronegative atoms).
-
Van der Waals Forces: These are weak, short-range attractions that occur between all atoms. While individually weak, the cumulative effect of many van der Waals contacts can significantly contribute to binding affinity.
-
Conformational Changes (Induced Fit): The binding of a ligand can induce conformational changes in the protein, and vice versa. This "induced fit" can optimize the interactions at the binding site, leading to higher affinity and specificity.
Quantitative Analysis of Protein-Ligand Interactions
The strength of the interaction between a protein and a ligand is quantified by its binding affinity. Several key parameters are used to describe this, which can be determined using various biophysical techniques.
Table 1: Representative Quantitative Data for a Hypothetical Protein-Ligand Interaction
| Parameter | Value | Unit | Technique | Description |
| KD (Dissociation Constant) | 50 | nM | Surface Plasmon Resonance (SPR) | Measures the concentration of ligand at which half of the protein binding sites are occupied at equilibrium. A lower KD indicates a higher binding affinity. |
| kon (Association Rate) | 1.5 x 105 | M-1s-1 | SPR | Describes the rate at which the ligand binds to the protein. |
| koff (Dissociation Rate) | 7.5 x 10-3 | s-1 | SPR | Describes the rate at which the ligand-protein complex dissociates. |
| ΔH (Enthalpy Change) | -8.5 | kcal/mol | Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event, providing insight into the nature of the binding forces (e.g., hydrogen bonding). |
| ΔS (Entropy Change) | 15.2 | cal/mol·K | ITC | Measures the change in disorder of the system upon binding, often related to hydrophobic interactions and conformational changes. |
| N (Stoichiometry) | 1.1 | - | ITC | Represents the molar ratio of the ligand to the protein in the final complex (e.g., 1:1). |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are summaries of common protocols used to study protein-ligand interactions.
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics (kon, koff) and affinity (KD) of a protein-ligand interaction in real-time.
Methodology:
-
Immobilization: The protein of interest (the "ligand" in SPR terminology) is covalently immobilized onto the surface of a sensor chip.
-
Analyte Injection: A solution containing the small molecule (the "analyte") is flowed over the sensor surface at various concentrations.
-
Association Phase: As the analyte binds to the immobilized protein, the change in the refractive index at the surface is measured, which is proportional to the mass accumulating on the surface. This is monitored over time.
-
Dissociation Phase: The analyte solution is replaced with a buffer-only solution, and the dissociation of the analyte from the protein is monitored as a decrease in the refractive index.
-
Data Analysis: The resulting sensorgram (a plot of response units vs. time) is fitted to kinetic models to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff / kon).
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (ΔH, ΔS, KD) and stoichiometry (N) of a binding interaction.
Methodology:
-
Sample Preparation: The purified protein is placed in the sample cell of the calorimeter, and the small molecule ligand is loaded into a syringe. Both are in an identical buffer.
-
Titration: A series of small, precise injections of the ligand from the syringe into the protein-containing cell is performed.
-
Heat Measurement: The ITC instrument measures the minute amount of heat that is either released (exothermic) or absorbed (endothermic) with each injection as the ligand binds to the protein. A reference cell containing only buffer is used for comparison.
-
Saturation: As the injections continue, the protein becomes saturated with the ligand, and the heat change per injection diminishes.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (N). The entropy change (ΔS) can then be calculated from these values.
Visualization of Pathways and Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: A generalized experimental workflow for characterizing a small molecule-protein interaction.
Caption: A representative diagram of a generic intracellular kinase signaling pathway.
Methodological & Application
Application Notes and Protocols for Direct Red 254 in Histology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 254, a diazo dye, holds potential for histological applications, particularly in the visualization of collagenous and amyloid structures within tissue sections. Its molecular structure allows for binding to proteins through non-covalent interactions, offering a method for assessing tissue architecture and pathology. These application notes provide a comprehensive guide for the utilization of this compound in a research setting, including a detailed, albeit adapted, protocol for staining, and recommendations for data interpretation and visualization.
Disclaimer: Limited specific histological protocols for this compound are available in the published literature. The primary protocol provided below is an adaptation of the well-established Picro-sirius red method, which utilizes a chemically similar dye, Sirius Red F3B (Direct Red 80)[1][2]. Researchers should consider this a starting point and perform appropriate optimization for their specific tissues and applications.
Principle of Staining
Direct dyes, including this compound, are characterized by their elongated molecular structure and the presence of sulfonate groups. This configuration is thought to facilitate the alignment of dye molecules parallel to the long axis of collagen fibers. The resulting birefringence, when viewed under polarized light, is enhanced, allowing for the differentiation of collagen types based on fiber thickness and packing density. The binding mechanism is primarily based on hydrogen bonding and van der Waals forces between the dye molecules and the protein fibrils of collagen or the beta-pleated sheets of amyloid deposits[3][4].
Data Presentation
As limited quantitative data for this compound in histology is publicly available, the following tables are provided as templates for researchers to systematically record their optimization and experimental results.
Table 1: Optimization of this compound Staining Parameters
| Parameter | Range Tested | Optimal Value | Observations |
| Dye Concentration | 0.05% - 0.5% (w/v) | ||
| Staining Time | 30 min - 120 min | ||
| Staining pH | 2.0 - 4.0 | ||
| Differentiation Step | Acetic Acid (0.5% - 2%) |
Table 2: Quantitative Analysis of Stained Tissue Sections
| Tissue Type | Condition | % Area Stained (Mean ± SD) | Birefringence Color (Polarized Light) |
| e.g., Liver | Control | ||
| Fibrotic | |||
| e.g., Kidney | Control | ||
| Diseased |
Experimental Protocols
Safety Precautions
Handle this compound powder and solutions with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed safety information.
Reagent Preparation
-
This compound Staining Solution (0.1% w/v):
-
Dissolve 0.1 g of this compound in 100 mL of saturated aqueous picric acid solution.
-
Stir until fully dissolved. This solution is stable for several months when stored at room temperature in the dark.
-
-
Acidified Water:
-
Add 0.5 mL of glacial acetic acid to 100 mL of distilled water.
-
Staining Protocol for Paraffin-Embedded Sections
This protocol is adapted from the Picro-sirius red method[1].
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Nuclear Counterstain (Optional):
-
Stain with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
-
This compound Staining:
-
Immerse slides in the 0.1% this compound staining solution for 60-90 minutes. Optimization of this step is recommended.
-
-
Differentiation:
-
Briefly rinse slides in two changes of acidified water.
-
-
Dehydration and Clearing:
-
Dehydrate through three changes of 100% ethanol for 1 minute each.
-
Clear in two changes of xylene for 3 minutes each.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Expected Results
-
Brightfield Microscopy: Collagen fibers and amyloid deposits should appear red. Nuclei, if counterstained, will be blue/black. Cytoplasm will be pale yellow due to the picric acid.
-
Polarized Light Microscopy: Collagen fibers will exhibit enhanced birefringence. Thicker, more densely packed fibers (Type I collagen) typically appear yellow to orange-red, while thinner, less organized fibers (Type III collagen) may appear greenish.
Visualization
Histological Staining Workflow
Caption: General workflow for histological staining with this compound.
Proposed Mechanism of this compound Staining
Caption: Proposed binding mechanism of this compound to collagen fibrils.
References
The Diketopyrrolopyrrole (DPP) Core of Direct Red 254: A Scaffold for Advanced Diagnostic Imaging Probes
Application Note AN-DR254-DI
Introduction
Direct Red 254, also known as Pigment Red 254, is a synthetic organic pigment belonging to the diketopyrrolopyrrole (DPP) class of compounds. While primarily utilized in industrial applications for its vibrant red color and high stability, the core DPP structure possesses inherent fluorescent properties that make it a valuable scaffold for the development of advanced probes for diagnostic imaging. The DPP framework is characterized by high fluorescence quantum yields, excellent photostability, and the ability for chemical modification to tune its optical properties, particularly for emission in the red and near-infrared (NIR) wavelengths, which are optimal for deep-tissue imaging.
This document provides an overview of the applications of the DPP scaffold, using this compound as the foundational structure, in diagnostic imaging. It details the photophysical properties of representative DPP derivatives and provides illustrative protocols for their use in live-cell imaging, tissue staining, and in vivo imaging. It is important to note that while this compound serves as a crucial precursor, its low solubility in aqueous biological environments necessitates its derivatization for most diagnostic imaging applications. The following data and protocols are therefore representative of DPP-based fluorescent probes.
Photophysical Properties of DPP Derivatives
The versatility of the DPP core allows for the synthesis of a wide range of fluorescent probes with tailored excitation and emission characteristics. By modifying the substituents on the DPP scaffold, researchers can optimize probes for specific imaging modalities and biological targets. The following table summarizes the photophysical properties of several DPP derivatives developed for bioimaging.
| Probe Name/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target Application | Reference |
| LysoDPP-C4 | ~510 | ~590 | ~80 | Not Reported | Lysosomal Zn2+ in prostate cancer | [1] |
| DPP-GGT | Not Reported | Not Reported | Not Reported | Not Reported | γ-GT-triggered cancer imaging | [2] |
| DPP-BPYS | Not Reported | Not Reported | Not Reported | Not Reported | H2O2-triggered imaging | [2] |
| DPPS-M | Not Reported | Not Reported | Not Reported | Not Reported | Mannose-targeted cancer cell imaging | [2] |
| DPP Dye 2a | 501 | 584 | 83 | 0.61 | General Bioimaging | [3] |
| DPP Dye 2f | 525 | 593 | 68 | 0.80 | General Bioimaging | [3] |
| PDFT1032 Nanoparticles | 809 | 1032 | 223 | Not Reported | In vivo NIR-II imaging | [4] |
Experimental Protocols
The following protocols are illustrative and may require optimization for specific DPP probes and experimental systems.
Protocol 1: Live-Cell Imaging with a DPP-Based Fluorescent Probe
This protocol describes a general procedure for staining and imaging live cells with a DPP-derivative fluorescent probe.
Materials:
-
DPP-based fluorescent probe
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Confocal or fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a 1-10 mM stock solution of the DPP-based probe in anhydrous DMSO. Store protected from light at -20°C.
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Staining: a. Dilute the DPP probe stock solution in pre-warmed live-cell imaging medium to a final concentration ranging from 1-10 µM. The optimal concentration should be determined empirically. b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the probe-containing imaging medium to the cells. d. Incubate for 15-60 minutes at 37°C in a CO2 incubator. Incubation time will vary depending on the probe and cell type.
-
Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe and reduce background fluorescence.
-
Imaging: a. Add fresh pre-warmed imaging medium to the cells. b. Image the cells using a fluorescence or confocal microscope equipped with appropriate filter sets for the specific DPP probe's excitation and emission wavelengths. c. To minimize phototoxicity, use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.
Workflow for live-cell imaging with a DPP-based probe.
Protocol 2: Staining of Paraffin-Embedded Tissue Sections
This protocol provides a general method for fluorescent staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)
-
DPP-based fluorescent probe
-
Mounting medium with DAPI (optional, for nuclear counterstain)
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene twice for 5 minutes each. b. Immerse slides in 100% ethanol twice for 3 minutes each. c. Immerse slides in 95% ethanol for 3 minutes. d. Immerse slides in 70% ethanol for 3 minutes. e. Rinse slides in deionized water for 5 minutes.
-
Antigen Retrieval (if required for the target): a. Heat slides in antigen retrieval buffer at 95-100°C for 20-30 minutes. b. Allow slides to cool to room temperature. c. Rinse slides in PBS.
-
Permeabilization and Blocking: a. Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific binding sites.
-
Staining: a. Dilute the DPP probe to the desired concentration in blocking buffer. b. Apply the staining solution to the tissue sections and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
Washing: a. Wash slides three times for 5 minutes each with PBS.
-
Mounting and Imaging: a. Mount coverslips using an anti-fade mounting medium, with DAPI if nuclear counterstaining is desired. b. Image using a fluorescence microscope with the appropriate filters.
References
Application Note: A Novel, Exploratory Approach for Quantifying Protein Aggregation Using Direct Red 254
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Protein aggregation is a critical quality attribute monitored throughout the biopharmaceutical drug development process, as aggregates can impact product efficacy and immunogenicity. This application note presents a novel and exploratory protocol for the quantification of protein aggregation using Direct Red 254, a diazo dye. While not a conventional probe for this application, its structural characteristics suggest a potential for interaction with aggregated protein species. This document provides a hypothetical framework for the application of this compound in a fluorescence-based assay to monitor protein aggregation, intended to serve as a starting point for researchers interested in evaluating new tools for aggregate detection.
Introduction
The formation of protein aggregates is a common challenge in the manufacturing and storage of therapeutic proteins. Aggregation can be induced by various stresses, including elevated temperatures, mechanical stress, and changes in pH or ionic strength. Consequently, robust and sensitive methods for the detection and quantification of protein aggregates are essential.
Current methods for aggregate quantification often rely on extrinsic fluorescent dyes such as Thioflavin T (ThT), which binds to the cross-β-sheet structures characteristic of amyloid fibrils, or dyes like SYPRO Orange and Bis-ANS that interact with exposed hydrophobic regions in partially unfolded or aggregated proteins.[1] These dyes exhibit a significant increase in fluorescence quantum yield upon binding to their target structures.
This compound, also known as Pigment Red 254, is a synthetic organic compound belonging to the diketopyrrolo-pyrrole (DPP) family.[2][3] While primarily utilized as a high-performance pigment due to its vibrant color and stability, its chemical structure, featuring aromatic rings and azo groups, suggests the potential for non-covalent interactions with proteins, particularly with the altered conformations present in aggregates.[2] This proposed method explores the possibility of leveraging the fluorescence properties of this compound for the quantitative assessment of protein aggregation.[2]
Principle of the Assay
This proposed assay is based on the hypothesis that this compound can interact with aggregated forms of proteins, leading to a measurable change in its fluorescence signal. In its unbound state in an aqueous environment, this compound is expected to have a low fluorescence quantum yield. Upon binding to the hydrophobic pockets or specific structural motifs within protein aggregates, the dye's rotation may become restricted, resulting in an increase in fluorescence intensity. This change in fluorescence can be correlated with the amount of aggregated protein in the sample.
Materials and Methods
Reagents and Equipment
-
This compound (e.g., from a chemical supplier)
-
Protein of interest (e.g., monoclonal antibody, recombinant protein)
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Aggregation-inducing conditions (e.g., thermal stress, low pH buffer)
-
Fluorescence microplate reader with appropriate excitation and emission filters
-
Black, clear-bottom 96-well microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocol
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO). Store protected from light.
-
Protein Samples: Prepare solutions of the protein of interest at a desired concentration (e.g., 1 mg/mL) in the assay buffer.
-
Induced Aggregates: To generate a positive control and standards, subject a portion of the protein solution to aggregation-inducing conditions (e.g., heat at 60°C for 1 hour, or incubation in a low pH buffer). The extent of aggregation should be confirmed by an orthogonal method like size-exclusion chromatography (SEC) or dynamic light scattering (DLS).[4][5]
-
Working Dye Solution: Dilute the this compound stock solution in assay buffer to a final working concentration (e.g., 10 µM). The optimal concentration will need to be determined empirically.
2. Assay Procedure:
-
Pipette 100 µL of the protein samples (native, aggregated, and various dilutions of the aggregated sample to create a standard curve) into the wells of a black, clear-bottom 96-well microplate.
-
Add 100 µL of the working dye solution to each well.
-
Include control wells containing:
-
Assay buffer only (blank)
-
Assay buffer with the working dye solution (dye blank)
-
Native protein with the working dye solution
-
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader. The optimal excitation and emission wavelengths for this compound will need to be determined experimentally but are expected to be in the visible range.[2]
3. Data Analysis:
-
Subtract the fluorescence intensity of the dye blank from all experimental wells.
-
Plot the fluorescence intensity as a function of the concentration of aggregated protein to generate a standard curve.
-
Quantify the amount of aggregate in the unknown samples by interpolating their fluorescence values from the standard curve.
Hypothetical Results
The following table summarizes the expected quantitative data from a proof-of-concept experiment using this hypothetical protocol.
| Sample Description | Protein Concentration (mg/mL) | Aggregation State | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Buffer + Dye | 0 | - | 50 | 5 |
| Native Protein + Dye | 1 | Native | 150 | 15 |
| Aggregated Protein + Dye (100%) | 1 | Aggregated | 2500 | 120 |
| Aggregated Protein (50%) | 0.5 | Aggregated | 1300 | 75 |
| Aggregated Protein (25%) | 0.25 | Aggregated | 700 | 40 |
| Aggregated Protein (12.5%) | 0.125 | Aggregated | 400 | 25 |
Visualizations
Caption: Experimental workflow for quantifying protein aggregation using this compound.
Caption: Hypothetical mechanism of this compound binding to a protein aggregate.
Discussion and Future Directions
The protocol and data presented here are hypothetical and serve as a conceptual framework. For successful implementation, several parameters would need to be optimized, including the optimal concentrations of the dye and protein, incubation time, and the precise excitation and emission wavelengths for this compound in the context of protein aggregates.
It would also be crucial to validate this method against established techniques like SEC, DLS, and other fluorescent dye-based assays to determine its sensitivity, specificity, and linear range. The selectivity of this compound for different types of aggregates (e.g., amorphous vs. fibrillar) would also be an important area for investigation.
While the use of this compound for quantifying protein aggregation is speculative, this application note provides a basis for researchers to explore its potential. If validated, this method could offer a cost-effective and straightforward alternative for high-throughput screening of protein stability and formulation development.
References
- 1. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-12496983) [evitachem.com]
- 3. This compound | 101380-00-1 | Benchchem [benchchem.com]
- 4. US20160280921A1 - Dyes for analysis of protein aggregation - Google Patents [patents.google.com]
- 5. WO2011065980A2 - Dyes for analysis of protein aggregation - Google Patents [patents.google.com]
Application Notes and Protocols: A Guide to Protein Labeling with Amine-Reactive Red Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a wide array of applications, including fluorescence microscopy, flow cytometry, and immunoassays. This document provides a detailed protocol for the labeling of proteins using a common class of amine-reactive red fluorescent dyes, specifically those containing an N-hydroxysuccinimidyl (NHS) ester.
A Note on Dye Selection: The Case of Direct Red 254
Initial searches for protocols to label proteins with this compound revealed that this substance is primarily used as a high-performance pigment in the coatings and printing industries.[1] It is classified as a direct dye, often used for coloring cellulosic materials like paper.[2][3] The available literature does not indicate that this compound is functionalized with a reactive group, such as an NHS ester or maleimide, which is necessary to form a stable, covalent bond with a protein under typical biological labeling conditions.[4][5] Therefore, this compound is not a suitable candidate for protein labeling in a research setting.
This protocol will, therefore, describe the general procedure for using a suitable amine-reactive red fluorescent dye that is designed for protein conjugation.
Principle of Amine-Reactive Labeling
The most common strategy for labeling proteins involves the use of dyes containing an N-hydroxysuccinimidyl (NHS) ester.[4][5] This amine-reactive group readily couples with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of the polypeptide chain, to form a stable amide bond.[6] The reaction is typically carried out in a buffer with a slightly alkaline pH (8.0-8.5) to ensure that the primary amines are deprotonated and thus available for reaction.[4]
Quantitative Data Summary
Successful protein labeling requires careful control of the reaction conditions. The following table summarizes key quantitative parameters for a typical labeling reaction of an IgG antibody.
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve labeling efficiency.[6] |
| Dye:Protein Molar Ratio | 4:1 to 15:1 | This ratio often needs to be optimized for each specific protein and dye combination to achieve the desired degree of labeling (DOL).[7] |
| Reaction pH | 8.0 - 8.5 | A buffer such as 0.1 M sodium bicarbonate is commonly used.[6] |
| Reaction Time | 1 - 2 hours | Incubation time can be adjusted to control the extent of labeling.[8] |
| Reaction Temperature | Room Temperature | Gentle mixing during incubation is recommended.[8] |
Experimental Protocol: Labeling of an IgG Antibody with a Red Fluorescent NHS Ester Dye
This protocol provides a step-by-step guide for the labeling of an IgG antibody. It can be adapted for other proteins, although optimization may be required.
Materials
-
Purified antibody (or other protein) in an amine-free buffer (e.g., PBS)
-
Red Fluorescent Dye with NHS ester functional group
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate (NaHCO3), pH 8.3
-
Purification column (e.g., Sephadex G-25) or dialysis tubing
-
Spectrophotometer
Procedure
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Labeling Reaction:
-
Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 8:1 is often used.[7]
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring or occasional mixing.[8]
-
-
Purification of the Labeled Protein:
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorption wavelength of the dye (A_max).[9]
-
Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law and the following formulas[9]:
-
Protein Concentration (M) = [A_280 - (A_max * CF)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
-
Where CF is the correction factor for the dye's absorbance at 280 nm, and ε is the molar extinction coefficient.
-
-
-
Storage:
Diagrams
References
- 1. This compound | 101380-00-1 | Benchchem [benchchem.com]
- 2. krishnadyes.net [krishnadyes.net]
- 3. This compound, direct red liquid [xcwydyes.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protein labeling protocol [abberior.rocks]
Direct Red 254: A Novel Counterstain for Immunofluorescence Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins and other antigens. A critical component of many IF workflows is the use of a counterstain to label cellular compartments, most commonly the nucleus, providing spatial context to the fluorescent signal of the target antigen. While traditional blue fluorescent counterstains like DAPI and Hoechst are widely used, their spectral properties can sometimes lead to overlap with green fluorophores or cause phototoxicity. This has driven the search for alternative counterstains in different spectral ranges.
Direct Red 254, a synthetic organic compound from the diketopyrrolo-pyrrole (DPP) family, is a vibrant red pigment with inherent fluorescent properties.[1] Traditionally used in industrial applications for its high color strength and stability, its potential as a biological stain is an area of growing interest.[1][2][3] This document provides a detailed application note and a proposed protocol for the use of this compound as a red counterstain in immunofluorescence, offering a valuable alternative for multicolor imaging. Its interaction with biological molecules like proteins and nucleic acids suggests its utility as a cellular stain.[1]
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Its solubility in water makes it amenable for use in biological buffers.[1][2][4]
| Property | Value | Reference |
| Synonyms | Pigment Red 254, C.I. 56110 | [5][6] |
| Molecular Formula | C22H15N5Na2O7S2 | [4] |
| Molecular Weight | 571.49 g/mol | [7] |
| Appearance | Dark red powder/liquid | [1][8] |
| Solubility | Soluble in water (~100 g/L), slightly soluble in ethanol | [1][4] |
| Fluorescence | Exhibits fluorescence upon exposure to visible light | [1] |
| Absorbance Max (λmax) | Estimated in the 500-530 nm range for similar dyes | [9] |
| Emission Max (λem) | Estimated in the 580-650 nm range for DPP derivatives | [1] |
| Safety | Not classified as hazardous, may cause eye irritation | [9][10] |
Experimental Protocols
The following is a proposed protocol for the use of this compound as a counterstain in an indirect immunofluorescence workflow. Note: As this is a novel application, optimization of staining concentration and incubation time is highly recommended.
I. Reagent Preparation
1. This compound Stock Solution (1 mg/mL):
-
Weigh out 1 mg of this compound powder.
-
Dissolve in 1 mL of deionized water.
-
Mix thoroughly by vortexing.
-
Store at 4°C, protected from light.
2. This compound Working Solution (1-10 µg/mL):
-
Dilute the 1 mg/mL stock solution in 1X Phosphate Buffered Saline (PBS) to the desired final concentration.
-
It is recommended to test a range of concentrations (e.g., 1, 5, and 10 µg/mL) to determine the optimal signal-to-noise ratio.
II. Immunofluorescence Staining Protocol
This protocol assumes cells are cultured on coverslips.
-
Cell Fixation:
-
Wash cells briefly with 1X PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its recommended concentration.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Counterstaining with this compound:
-
Incubate the coverslips with the this compound working solution for 10-30 minutes at room temperature, protected from light.
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Seal the coverslips with nail polish and allow to dry.
-
-
Imaging:
-
Visualize the samples using a fluorescence microscope equipped with appropriate filter sets.
-
Recommended starting filter sets:
-
Excitation: 530-560 nm
-
Emission: 580-650 nm
-
-
Visualizations
Experimental Workflow
Caption: Immunofluorescence workflow with this compound counterstaining.
Logical Relationship of Components
Caption: Component interactions in the immunofluorescence assay.
Conclusion
This compound presents a promising, water-soluble, and readily available red fluorescent counterstain for immunofluorescence applications. Its distinct spectral properties offer an alternative to commonly used blue and far-red nuclear stains, potentially reducing spectral overlap in multicolor experiments. The provided protocol offers a starting point for researchers to explore the utility of this compound in their specific imaging workflows. Further characterization of its binding specificity within the cell and precise determination of its excitation and emission spectra in various biological buffers will be valuable for its broader adoption in the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pigment Red 254 – Diketopyrrolopyrrole Pigments – Ranbar P1610 [ranbarr.com]
- 4. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]
- 5. Pigment Red 254 | C18H10Cl2N2O2 | CID 174375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Diketopyrrolopyrrole: brilliant red pigment dye-based fluorescent probes and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. This compound | 101380-00-1 | Benchchem [benchchem.com]
- 10. A Convenient Synthesis of Diketopyrrolopyrrole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with Direct Red 254
Disclaimer: The following information is for research purposes only. Direct Red 254 is not extensively documented for live-cell imaging, and thorough validation is required for any specific application.
Introduction
This compound, also known as Pigment Red 254, is a synthetic organic pigment belonging to the diketopyrrolo-pyrrole (DPP) class.[1] It is widely recognized for its vibrant red color, high opacity, and exceptional stability to light, weather, and heat, making it a high-performance pigment in the coatings, plastics, and ink industries.[1][2] While primarily an industrial colorant, this compound exhibits fluorescence properties upon exposure to visible light, suggesting potential utility in fluorescence-based applications such as microscopy.[1]
These application notes provide an overview of the known characteristics of this compound and a foundational guide for researchers interested in exploring its potential for live-cell imaging. Due to the limited specific data for this application, the protocols provided are generalized and should be adapted and optimized for specific cell types and experimental conditions.
Data Presentation: Properties of this compound
A summary of the general and potential bio-application relevant properties of this compound is presented below. Quantitative data for cytotoxicity and photostability in live-cell imaging are not currently available in the public domain and would need to be determined empirically.
| Property Category | Parameter | Description / Value | Reference |
| Physical & Chemical | Chemical Name | This compound / Pigment Red 254 | [1] |
| Chemical Class | Diketopyrrolo-pyrrole (DPP) | [1][2] | |
| Appearance | Dark red powder | [1] | |
| Solubility | Soluble in water (approx. 100 g/L) | [1] | |
| Industrial Application | Key Features | Vibrant red hue, high opacity, excellent lightfastness and weather resistance. | [1] |
| Common Uses | Automotive finishes, architectural coatings, plastics, and inks. | [1][2] | |
| Potential Imaging | Fluorescence | Exhibits fluorescence upon exposure to visible light. | [1] |
| Mechanism of Action | Interacts with biological molecules such as proteins and nucleic acids. | [1] |
Experimental Protocols
The following are generalized protocols for the initial assessment of this compound for live-cell imaging applications.
Protocol 1: Determining Optimal Staining Concentration
This protocol aims to identify the concentration range of this compound that provides adequate signal for imaging with minimal short-term toxicity.
Materials:
-
Live cells in culture (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mg/mL in DMSO or water)
-
96-well, clear-bottom imaging plates
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Seed cells in a 96-well imaging plate to achieve 60-70% confluency on the day of the experiment.
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for a defined period (e.g., 30 minutes) at 37°C and 5% CO₂.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed complete culture medium or imaging buffer to the wells.
-
Image the cells using a fluorescence microscope. Assess the signal intensity and subcellular localization at each concentration.
-
Identify the lowest concentration that provides a clear and stable signal.
Protocol 2: Cytotoxicity Assessment
A critical step is to determine the concentration-dependent toxicity of this compound on the chosen cell line over a longer incubation period. The Neutral Red uptake assay is a common method for assessing cell viability.[3]
Materials:
-
Live cells in culture
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Neutral Red solution (0.33% in DPBS)
-
Fixative solution (e.g., 0.1% CaCl₂ in 0.5% Formaldehyde)
-
Solubilization solution (1% Acetic acid in 50% Ethanol)
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a period relevant to planned experiments (e.g., 24 or 48 hours).
-
Add Neutral Red solution to each well to a final volume of 10% of the culture medium and incubate for 2 hours.
-
Remove the medium, wash the cells with PBS, and add the fixative solution.
-
Remove the fixative and add the solubilization solution to each well.
-
Agitate the plate for 10 minutes to ensure complete dye solubilization.
-
Measure the absorbance at 540 nm.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for evaluating a novel compound like this compound for live-cell imaging applications.
Caption: Workflow for the evaluation of this compound for live-cell imaging.
Signaling Pathway Considerations
The mechanism of action of this compound in live cells is not well-defined. It is generally stated to interact with proteins and nucleic acids.[1] The following diagram illustrates a hypothetical interaction, which would require experimental validation.
Caption: Hypothetical mechanism of this compound cellular interaction and signal generation.
References
Application Notes and Protocols for Direct Red 254 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Direct Red 254, a highly stable diketopyrrolo-pyrrole (DPP) pigment, in flow cytometry applications. This document outlines the dye's properties, provides detailed protocols for cell viability and intracellular staining, and includes recommendations for data acquisition and analysis.
Introduction to this compound
This compound, also known as Pigment Red 254, is a synthetic organic compound belonging to the diketopyrrolo-pyrrole (DPP) class of pigments.[1][2] Renowned for its exceptional thermal and chemical stability, this compound exhibits strong fluorescence, making it a promising candidate for various bioimaging and flow cytometry applications.[3][4] Its utility in flow cytometry stems from its potential as a viability dye and for intracellular labeling.
Key Properties:
-
Chemical Class: Diketopyrrolo-pyrrole (DPP)[2]
-
Molecular Formula: C₁₈H₁₀Cl₂N₂O₂[5]
-
Molecular Weight: 357.19 g/mol [5]
-
Appearance: Red powder[6]
-
Stability: Excellent heat and light stability, resistant to many solvents.[1][7]
Data Presentation: Photophysical and Staining Properties
While specific quantitative data for this compound in flow cytometry applications is not extensively published, the following tables provide estimated values based on the known properties of DPP dyes and a recommended protocol for determining optimal parameters.
Table 1: Photophysical Properties of this compound
| Parameter | Estimated Value/Range | Notes |
| Excitation Maximum (λex) | ~488-530 nm | DPP dyes can be excited by a blue (488 nm) or yellow/green (561 nm) laser. Optimal laser line should be determined empirically.[3][8] |
| Emission Maximum (λem) | ~550-600 nm | Emission is expected in the yellow-orange to red range.[3] |
| Quantum Yield (ΦF) | High (potentially >0.5) | DPP dyes are known for their high fluorescence quantum yields.[9] |
| Photostability | Excellent | Highly resistant to photobleaching compared to many common fluorophores.[3] |
Table 2: Recommended Starting Concentrations and Incubation Times
| Application | Cell Type | Starting Concentration | Incubation Time | Incubation Temperature |
| Cell Viability | Jurkat (suspension) | 1-10 µM | 15-30 minutes | Room Temperature |
| Cell Viability | HeLa (adherent) | 1-10 µM | 15-30 minutes | 37°C |
| Intracellular Staining | Permeabilized PBMCs | 0.5-5 µM | 30-60 minutes | 4°C |
Experimental Protocols
Protocol for Cell Viability Assessment
This protocol details the use of this compound as a viability dye to discriminate between live and dead cells based on membrane integrity. Dead cells with compromised membranes will exhibit significantly higher fluorescence.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.1% sodium azide)
-
Cell suspension (1 x 10⁶ cells/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in PBS to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in PBS. A starting concentration of 5 µM is recommended.
-
Add 1 µL of the working solution to 100 µL of the cell suspension in a flow cytometry tube.
-
Vortex gently and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing (Optional but Recommended):
-
Add 1 mL of Flow Cytometry Staining Buffer to the tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Acquire events on a flow cytometer equipped with a blue (488 nm) or yellow/green (561 nm) laser.
-
Collect emission using a filter appropriate for the red spectrum (e.g., 585/42 nm or 610/20 nm bandpass filter).
-
Use unstained cells as a negative control to set the baseline fluorescence.
-
Use heat-killed or ethanol-treated cells as a positive control for dead cells.
-
References
- 1. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 2. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. MAPK signaling pathway | Abcam [abcam.com]
- 5. Pigment Red 254 [dyestuffintermediates.com]
- 6. Pigment Red 254 synthesis - chemicalbook [chemicalbook.com]
- 7. Crystal structure of Pigment Red 254 from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 101380-00-1 | Benchchem [benchchem.com]
- 9. A Convenient Synthesis of Diketopyrrolopyrrole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Direct Red 254 for High-Content Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-content screening (HCS) has become an indispensable tool in drug discovery and toxicology, enabling the simultaneous analysis of multiple cellular parameters in a high-throughput manner. The selection of appropriate fluorescent probes is critical for the success of HCS assays. Direct Red 254, a water-soluble, red fluorescent dye, presents as a promising candidate for cytotoxicity assays due to its spectral properties and potential for differential cellular uptake based on membrane integrity. This document provides detailed application notes and protocols for the hypothetical use of this compound in a high-content screening assay to assess compound-induced cytotoxicity.
Disclaimer: The application of this compound in high-content screening is a novel, hypothetical application. The following protocols and data are illustrative and based on the known properties of similar fluorescent dyes used in cytotoxicity assays.
Principle of the Assay
This proposed assay utilizes this compound as a marker for cell viability in a high-content imaging workflow. It is hypothesized that this compound, a membrane-impermeable dye, can only enter cells with compromised plasma membranes, a hallmark of late-stage apoptosis or necrosis. Concurrently, a cell-permeant DNA stain, such as Hoechst 33342, is used to label the nuclei of all cells, allowing for the determination of the total cell population. By quantifying the number of cells stained with both Hoechst 33342 and this compound (dead cells) versus those stained only with Hoechst 33342 (live cells), a robust and quantifiable measure of cytotoxicity can be achieved.
Materials and Reagents
-
This compound (CAS No. 101380-00-1)
-
Hoechst 33342
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde, 16% solution
-
Triton X-100
-
Complete cell culture medium
-
HCS-compatible microplates (e.g., 96- or 384-well, black-walled, clear-bottom)
-
Test compounds and vehicle control (e.g., DMSO)
-
Positive control for cytotoxicity (e.g., Staurosporine)
Experimental Workflow
The general workflow for a cytotoxicity high-content screening assay using this compound is outlined below.
Detailed Experimental Protocol
-
Cell Seeding:
-
Harvest and count cells (e.g., HeLa, HepG2) in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration in a complete culture medium.
-
Seed the cells into a 96-well or 384-well black-walled, clear-bottom microplate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.5%.
-
Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.
-
Add the compound dilutions to the corresponding wells of the cell plate.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
Staining:
-
Prepare a staining solution containing Hoechst 33342 (final concentration 1 µg/mL) and this compound (final concentration to be optimized, suggested starting range 1-5 µg/mL) in a complete culture medium or PBS.
-
Carefully remove the culture medium from the wells and add the staining solution.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
-
Image Acquisition:
-
Image the plate using a high-content imaging system.
-
Acquire images in two channels:
-
Blue Channel (e.g., 350/50 nm excitation, 460/50 nm emission): To detect Hoechst 33342 stained nuclei (total cells).
-
Red Channel (e.g., 560/40 nm excitation, 630/75 nm emission): To detect this compound stained cells (dead cells).
-
-
Ensure that the exposure times are optimized to avoid saturation and to achieve a good signal-to-noise ratio.
-
-
Image Analysis:
-
Use the HCS software to perform image analysis.
-
Primary Object Identification: Identify nuclei in the blue channel to determine the total cell count per well.
-
Secondary Object Identification: Create a cytoplasmic or whole-cell mask around the identified nuclei.
-
Quantification: Measure the intensity of the this compound signal within the cell mask of each identified cell.
-
Cell Classification: Set a threshold for the this compound intensity to classify cells as "live" (below threshold) or "dead" (above threshold).
-
Data Output: The primary readout is the percentage of dead cells per well, calculated as: (Number of this compound positive cells / Total number of cells) x 100
-
Data Presentation
The quantitative data from the HCS cytotoxicity assay can be summarized in tables for easy comparison and analysis.
Table 1: Cytotoxicity of Test Compounds on HeLa Cells after 48h Treatment
| Compound | Concentration (µM) | Total Cell Count (Mean ± SD) | Dead Cell Count (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| Vehicle (0.5% DMSO) | - | 8520 ± 310 | 170 ± 25 | 2.0 ± 0.3 |
| Compound A | 1 | 8350 ± 280 | 250 ± 30 | 3.0 ± 0.4 |
| 10 | 6210 ± 450 | 1860 ± 150 | 30.0 ± 2.5 | |
| 50 | 1530 ± 210 | 1380 ± 190 | 90.2 ± 5.1 | |
| Compound B | 1 | 8410 ± 350 | 180 ± 20 | 2.1 ± 0.2 |
| 10 | 8250 ± 290 | 205 ± 28 | 2.5 ± 0.3 | |
| 50 | 7980 ± 410 | 240 ± 35 | 3.0 ± 0.4 | |
| Staurosporine | 1 | 550 ± 90 | 520 ± 85 | 94.5 ± 4.2 |
Table 2: IC50 Values for Cytotoxicity
| Compound | IC50 (µM) |
| Compound A | 15.8 |
| Compound B | > 50 |
| Staurosporine | 0.05 |
Signaling Pathway Visualization
Compound-induced cytotoxicity often culminates in the activation of apoptotic pathways. The caspase signaling cascade is a central component of this process.
Conclusion
The proposed high-content screening assay using this compound offers a potentially robust and efficient method for assessing compound-induced cytotoxicity. By combining a membrane-impermeable red fluorescent dye with a pan-nuclear stain, this assay allows for the accurate quantification of cell viability at a single-cell level. The detailed protocol and data analysis workflow provide a framework for researchers to adapt and optimize this assay for their specific needs in drug discovery and toxicology screening. Further validation and optimization of this compound concentration and incubation times are recommended for specific cell types and imaging platforms.
Application of Direct Red 254 in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the misfolding and aggregation of specific proteins, including amyloid-beta (Aβ) and tau. The detection and characterization of these protein aggregates are crucial for understanding disease mechanisms and for the development of novel diagnostic and therapeutic strategies. Fluorescent dyes that specifically bind to these aggregates are invaluable tools in this field of research.
Direct Red 254, also known as Pigment Red 254, is a synthetic organic compound from the diketopyrrolo-pyrrole (DPP) class of pigments. It is recognized for its vibrant red color, high opacity, and excellent stability. While extensively used in industrial applications like automotive finishes and plastics, its fluorescent properties and potential to interact with biological macromolecules such as proteins suggest its utility in biomedical research. Although direct and extensive studies on the application of this compound in neurodegenerative disease research are not yet widely published, its chemical characteristics make it a candidate for investigation as a probe for protein aggregates.
These application notes provide an overview of the properties of this compound and other relevant red dyes used in neurodegenerative disease research. Furthermore, a detailed, hypothetical protocol for the use of this compound in staining protein aggregates is presented, based on established methodologies for similar dyes like Congo Red and Sirius Red.
Data Presentation: Properties of Relevant Dyes
The following table summarizes the key properties of this compound and other red dyes commonly used in the study of protein aggregates.
| Dye | Class | Molecular Formula | Key Properties | Reported Applications in Neurodegenerative Disease Research |
| This compound (Pigment Red 254) | Diketopyrrolo-pyrrole (DPP) | C₁₈H₁₀Cl₂N₂O₂ | Vibrant red, high opacity, excellent lightfastness and weather resistance, fluorescent, low solubility in most solvents. | Potentially as a fluorescent probe for protein aggregates in microscopy and imaging (hypothesized). |
| Congo Red | Direct Azo Dye | C₃₂H₂₂N₆Na₂O₆S₂ | Stains amyloid deposits red under light microscopy; exhibits apple-green birefringence under polarized light. | Histological staining of amyloid plaques in brain tissue. |
| Sirius Red F3B | Direct Azo Dye | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | Stains collagen and amyloid red; enhances birefringence of collagen and amyloid under polarized light. | Histological staining of amyloid plaques and neurofibrillary tangles. |
| Thioflavin S/T | Thiazole Dye | C₁₆H₁₅N₂S⁺ (Thioflavin T) | Fluorescent dye that exhibits enhanced fluorescence upon binding to beta-sheet-rich structures. | In vitro and in situ detection of amyloid fibrils. |
| Nile Red | Phenoxazone Dye | C₂₀H₁₈N₂O₂ | Fluorescent probe for |
Troubleshooting & Optimization
Optimizing Red Fluorescent Dye Concentration for Cell Staining: A Technical Support Guide
Disclaimer: There is currently a lack of specific, publicly available research data on the use of Direct Red 254 for cell staining in biological applications such as fluorescence microscopy and flow cytometry. The information provided in this technical support center is based on the principles and protocols established for commonly used red fluorescent dyes with similar properties, such as Rhodamine B and CellTracker™ Red CMTPX. These guidelines are intended to serve as a starting point for developing a staining protocol for new red fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What are the general applications of red fluorescent dyes in cell staining?
Red fluorescent dyes are widely used for various cell-based assays due to their high brightness and photostability. Common applications include:
-
Cell Tracking: Monitoring cell movement, localization, proliferation, migration, and invasion.[1]
-
Organelle Staining: Labeling specific subcellular structures like mitochondria, nuclei, and the cytoskeleton.[]
-
Viability Assays: Distinguishing between live and dead cells.
-
Multicolor Imaging: Their emission spectra are often well-separated from green fluorescent proteins (GFP), making them suitable for multiplex labeling experiments.[1]
Q2: How do red fluorescent dyes like Rhodamine B and CellTracker™ Red CMTPX work?
The mechanism of action varies between different dyes:
-
Rhodamine B: This dye can bind to cell membranes and proteins through non-covalent interactions like electrostatic and hydrophobic forces, leading to rapid staining.[]
-
CellTracker™ Red CMTPX: This cell-permeable dye freely enters the cell and is transformed into a membrane-impermeable product that is well-retained in living cells for several generations. It covalently binds to intracellular amines.[3]
Q3: Can these red fluorescent dyes be used for both live and fixed cells?
Some red fluorescent dyes are suitable for both live and fixed cell staining. For instance, Rhodamine B can be used on fixed samples, and its stability can be enhanced with an anti-fade mounting medium.[] CellTracker™ dyes can also be fixed with formaldehyde, although permeabilization may lead to some leakage of the dye.[4] It is important to verify the compatibility of a specific dye with your fixation protocol.
Q4: What are the typical excitation and emission wavelengths for red fluorescent dyes?
The spectral properties can vary. For example:
-
Rhodamine Dyes: Typically excited in the 540–570 nm range and emit in the 570–620 nm range.[]
-
CellTracker™ Red CMTPX: Has an excitation maximum at 577 nm and an emission maximum at 602 nm.[1]
Data Presentation: Recommended Staining Parameters
The optimal concentration and incubation time should be determined empirically for your specific cell type and experimental conditions.
Table 1: General Concentration and Incubation Time Ranges for Red Fluorescent Dyes
| Application | Dye Concentration (Working Solution) | Incubation Time | Notes |
| Short-term Staining | 0.5 - 5 µM | 15 - 45 minutes | Suitable for viability assays and short-term imaging.[1] Use the lowest effective concentration. |
| Long-term Tracking | 5 - 25 µM | 15 - 45 minutes | For tracking cells over several days or for rapidly dividing cells.[1] |
| Fixed Cell Staining | Varies (start with 1-10 µM) | 30 - 60 minutes | Concentration and time may need optimization based on the fixative and permeabilization method used. |
Experimental Protocols
Protocol 1: Live Cell Staining with a Red Fluorescent Dye
This protocol is a general guideline for staining live adherent or suspension cells.
Materials:
-
Red fluorescent dye stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure for Adherent Cells:
-
Culture adherent cells on coverslips or in a culture dish to the desired confluency.
-
Prepare the working dye solution by diluting the stock solution in pre-warmed (37°C) serum-free medium to the desired concentration (e.g., 0.5-25 µM).[1]
-
Remove the culture medium from the cells.
-
Gently add the pre-warmed working dye solution to the cells.[1]
-
Incubate for 15-45 minutes at 37°C.[1]
-
Remove the working dye solution.
-
Wash the cells twice with complete culture medium.[5]
-
Add fresh complete culture medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set.
Procedure for Suspension Cells:
-
Collect cells by centrifugation (e.g., 400 x g for 3-5 minutes).[5]
-
Aspirate the supernatant and gently resuspend the cells in the pre-warmed working dye solution.[1]
-
Incubate for 15-45 minutes at 37°C.[1]
-
Centrifuge the cells to remove the working dye solution.
-
Wash the cells twice with complete culture medium.[5]
-
Resuspend the cells in fresh medium for analysis.
Protocol 2: Fixed Cell Staining with a Red Fluorescent Dye
This protocol is a general guideline for staining fixed and permeabilized cells.
Materials:
-
Red fluorescent dye
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS)
Procedure:
-
Fix cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with a permeabilization buffer for 10-15 minutes at room temperature (for intracellular targets).[]
-
Wash the cells three times with PBS.
-
Prepare the working dye solution in PBS at the desired concentration.
-
Incubate the cells with the working dye solution for 30-60 minutes at room temperature, protected from light.[5]
-
Wash the cells three times with PBS to remove unbound dye.[]
-
Mount the coverslips with an anti-fade mounting medium.[]
-
Image the cells using a fluorescence microscope.
Mandatory Visualizations
Caption: Workflow for Live Cell Staining.
Troubleshooting Guides
Q: My fluorescence signal is too weak or absent. What should I do?
A: Weak or no signal can be caused by several factors. Consider the following troubleshooting steps:
-
Increase Dye Concentration: The initial concentration may be too low. Try increasing the concentration of the working solution.[4]
-
Increase Incubation Time: Extend the incubation period to allow for more efficient dye uptake.[4]
-
Check for Serum: Staining in the presence of serum can sometimes interfere with dye uptake. Ensure you are using a serum-free medium for the staining step.[4]
-
Confirm Cell Health: Unhealthy or dying cells may not retain the dye properly.
-
Check Microscope Settings: Ensure the correct laser lines and filters are being used for the specific dye.
Q: I'm observing high background fluorescence. How can I reduce it?
A: High background can obscure your signal of interest. Here are some solutions:
-
Optimize Dye Concentration: Using too high a concentration is a common cause of high background. Perform a titration to find the lowest effective concentration.[]
-
Thorough Washing: Insufficient washing can leave unbound dye in the background. Increase the number and duration of wash steps.[]
-
Check for Dye Precipitation: Some dyes may precipitate at high concentrations or in certain buffers. Ensure the dye is fully dissolved.
-
Use a Blocking Step: For fixed cell staining, a blocking step can help reduce non-specific binding.
Q: My cells appear unhealthy or are dying after staining. What could be the cause?
A: Cytotoxicity can be a concern with some fluorescent dyes.
-
Reduce Dye Concentration: High concentrations of the dye can be toxic to cells. Use the lowest concentration that provides a detectable signal.[]
-
Shorten Incubation Time: Minimize the cells' exposure to the dye.
-
Check for Phototoxicity: Excessive exposure to the excitation light during imaging can damage cells. Reduce the light intensity and exposure time.
Caption: Troubleshooting Decision Tree for Cell Staining.
References
Technical Support Center: Direct Red 254 Staining
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Direct Red 254 and other direct dyes for staining applications.
Troubleshooting Poor Staining with this compound
Poor or inconsistent staining can be a significant source of frustration in experimental workflows. This guide addresses common issues encountered when using this compound and similar direct dyes.
Issue 1: Weak or No Fluorescence Signal
Weak or absent signal is a primary indicator of a suboptimal staining process. Several factors can contribute to this issue.
| Potential Cause | Recommended Solution |
| Inadequate Dye Concentration | Increase the concentration of the this compound working solution. Titrate the concentration to find the optimal balance between signal intensity and background noise. |
| Insufficient Incubation Time | Extend the incubation period to allow for adequate penetration and binding of the dye to the target structures. |
| Suboptimal pH of Staining Solution | Verify and adjust the pH of the staining buffer. Direct dyes can be sensitive to pH, which affects their binding affinity.[1] |
| Photobleaching | Minimize exposure of the stained sample to light, especially high-intensity light from a microscope's light source. Use an anti-fade mounting medium. |
| Incorrect Filter Sets | Ensure the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound. |
| Low Target Abundance | If the target molecule is in low abundance, consider an amplification strategy, if applicable, or use a brighter fluorophore if possible. |
Issue 2: High Background or Non-Specific Staining
High background can obscure specific signals, making data interpretation difficult.
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | Reduce the concentration of the this compound working solution. |
| Inadequate Washing | Increase the number and/or duration of wash steps after staining to remove unbound dye molecules. |
| Hydrophobic Interactions | Add a small amount of a non-ionic detergent (e.g., Tween-20) to the wash buffer to reduce non-specific binding. |
| Presence of Dead Cells | Include a viability dye in your panel to exclude dead cells, which can non-specifically take up fluorescent dyes. |
| Autofluorescence | Image an unstained control sample to assess the level of endogenous autofluorescence. If high, consider using a dye with a different spectral profile or use spectral unmixing if available. |
Issue 3: Uneven or Patchy Staining
Inconsistent staining across a sample can lead to unreliable results.
| Potential Cause | Recommended Solution |
| Poor Sample Preparation | Ensure proper fixation and permeabilization of the cells or tissues to allow for uniform access of the dye to the target. |
| Cell Clumping | Gently pipette or vortex cell suspensions to ensure a single-cell suspension before staining. |
| Uneven Reagent Application | Ensure the entire sample is evenly covered with the staining and washing solutions. |
| Dye Precipitation | Visually inspect the staining solution for precipitates. If present, filter the solution before use. Storing the dye solution at room temperature may help prevent precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: this compound, also known as Pigment Red 254, is a synthetic organic compound belonging to the diketopyrrolopyrrole (DPP) class of pigments.[2] It is recognized for its vibrant red color, high opacity, and excellent stability.[2] While primarily used in industrial applications like coatings and plastics, DPP derivatives are being explored for biological imaging due to their favorable photophysical properties, such as high fluorescence quantum yield and good photostability.[3][4][5] this compound is soluble in water.[2]
Q2: What are the typical applications of this compound in a research setting?
A2: While this compound is not a conventional biological stain, its fluorescent properties suggest potential for use in microscopy and diagnostic imaging.[2] The broader class of diketopyrrolopyrrole (DPP) dyes, to which this compound belongs, is being investigated for various bio-imaging applications, including cell and mitochondria staining, and as fluorescent probes.[3][4][5][6]
Q3: What is a general protocol for using a direct dye like this compound for staining cells?
Q4: How should I store my this compound stock and working solutions?
A4: For powdered dye, store in a cool, dry, and well-ventilated area, protected from light.[7] For solutions, it is generally recommended to store them at room temperature to prevent precipitation, and they should be protected from light.[8]
Q5: Are there any safety precautions I should take when handling this compound?
A5: It is recommended to handle this compound with standard laboratory safety practices. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid inhaling the powder and ensure good ventilation.[7]
Experimental Protocols
General Protocol for Staining Adherent Cells with a Direct Dye
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Culture: Plate cells on a suitable substrate (e.g., glass-bottom dishes or coverslips) and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with a phosphate-buffered saline (PBS) solution.
-
Fixation (Optional): If fixation is required, incubate the cells with a 4% paraformaldehyde solution in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required for intracellular targets): Incubate the cells with a 0.1% Triton X-100 solution in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a working solution of the direct dye in a suitable buffer (e.g., PBS). The optimal concentration will need to be determined empirically, but a starting range of 1-10 µM is suggested. Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one with an anti-fade agent. Image the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: A generalized experimental workflow for staining biological samples with a direct dye.
Caption: A logical flowchart for troubleshooting common issues in staining experiments.
References
- 1. scribd.com [scribd.com]
- 2. Buy this compound (EVT-12496983) [evitachem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dyespigments.net [dyespigments.net]
- 8. medchemexpress.com [medchemexpress.com]
Improving the signal-to-noise ratio of Direct Red 254 staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio of Direct Red 254 staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in biological staining?
This compound, also known by its Colour Index C.I. This compound, is a water-soluble, bluish-light pink azo dye.[1][2] In industrial applications, it is primarily used for coloring paper.[2] In a biological context, as a direct dye, it can be used to stain structures with a high affinity for the dye molecule, such as collagen or amyloid deposits, in a manner similar to other direct dyes like Congo Red or Sirius Red.
Q2: What are the common causes of a low signal-to-noise ratio in staining?
A low signal-to-noise ratio, characterized by weak specific staining (signal) and high background staining (noise), can arise from several factors. These include improper sample preparation (e.g., section thickness), incomplete deparaffinization, non-specific binding of the staining reagent, and the presence of endogenous substances in the tissue that interfere with the staining process.[3]
Q3: How can I reduce non-specific background staining?
Several strategies can be employed to minimize background staining. A crucial step is blocking non-specific binding sites using agents like bovine serum albumin (BSA) or normal serum from the same species as the secondary antibody (if applicable in your protocol).[4] Ensuring complete deparaffinization with fresh xylene is also critical.[5] Additionally, optimizing the concentration of the staining solution and the incubation time can significantly reduce non-specific binding.[4][5]
Q4: Can endogenous factors in the tissue affect my staining?
Yes, endogenous substances can be a significant source of background noise. For example, endogenous peroxidases or phosphatases can cause issues in enzyme-based detection systems.[3] While this compound is a direct dye and may not require enzymatic detection, other cellular components can contribute to background. Autofluorescence, the natural fluorescence of certain molecules in the tissue like collagen and elastin, can also interfere with fluorescent detection methods.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound staining experiments and provides actionable solutions.
Issue 1: High Background Staining
High background can obscure the specific signal, making interpretation difficult.
Troubleshooting Workflow for High Background Staining
References
Common pitfalls to avoid when using Direct Red 254
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls when using Direct Red 254 in experimental settings.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Weak or No Fluorescence Signal
Possible Causes & Solutions
| Cause | Solution |
| Incorrect Filter Sets | Ensure the excitation and emission filters on your microscope are appropriate for a red fluorescent dye. While specific excitation and emission maxima for this compound in biological applications are not widely published, for a vibrant red dye, excitation is likely in the ~540-580 nm range and emission in the ~570-650 nm range. |
| Low Dye Concentration | The optimal concentration of this compound can vary depending on the application and cell type. Prepare a range of concentrations to determine the ideal signal-to-noise ratio for your experiment. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use a neutral density filter to reduce illumination intensity. It is also advisable to use an anti-fade mounting medium.[1][2][3] |
| Insufficient Incubation Time | Optimize the incubation time to allow for sufficient uptake or binding of the dye. This may range from a few minutes to over an hour, depending on your experimental setup. |
| pH of Staining Buffer | The fluorescence of some dyes is pH-sensitive. Ensure your staining buffer is within a physiological pH range (typically 7.2-7.4) unless otherwise required for your experiment. |
Issue 2: High Background Fluorescence
Possible Causes & Solutions
| Cause | Solution |
| Excess Dye Concentration | Using too high a concentration of this compound can lead to high background staining.[4] Perform a concentration titration to find the optimal balance between signal and background. |
| Inadequate Washing | After staining, wash the sample thoroughly with a suitable buffer (e.g., PBS) to remove unbound dye molecules.[5][6] |
| Non-Specific Binding | Hydrophobic dyes can bind non-specifically to cellular components or substrates.[7][8] Consider adding a blocking agent, such as BSA, to your staining buffer. The hydrophobicity of a dye is a strong predictor of its tendency for non-specific binding.[7][8] |
| Autofluorescence | Some cells and tissues have endogenous fluorescence.[9][10] Image an unstained control sample to assess the level of autofluorescence and, if necessary, use a different dye with a distinct spectral profile. |
| Contaminated Reagents or Media | Use high-purity reagents and fresh buffers. Some components in cell culture media can be fluorescent.[6] |
Issue 3: Dye Aggregation
Possible Causes & Solutions
| Cause | Solution |
| Poor Solubility in Aqueous Buffers | This compound is known to have low solubility in many solvents.[11] Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) before diluting it in your aqueous experimental buffer. |
| High Dye Concentration | High concentrations can promote aggregation.[12] Use the lowest effective concentration of the dye. |
| Incorrect Buffer Composition | Certain salts or buffer components can induce dye aggregation. If you suspect this is an issue, try a different buffer system. |
| Improper Storage | Store the dye according to the manufacturer's instructions, protected from light and moisture, to prevent degradation and aggregation. |
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound, also known as Pigment Red 254, is a synthetic organic compound from the diketopyrrolo-pyrrole (DPP) family.[13] It is recognized for its vibrant red color and high stability.[14] While primarily used as an industrial pigment, it possesses fluorescent properties that make it potentially useful for biological imaging.[14]
| Property | Value |
| Chemical Class | Diketo-pyrrolo-pyrrole (DPP)[13] |
| Appearance | Dark red powder |
| Solubility | Very low in most solvents[11] |
| Molecular Formula | C₁₈H₁₀Cl₂N₂O₂[15] |
| Molecular Weight | 357.19 g/mol [15] |
| CAS Number | 84632-65-5[15][16] |
Q2: How should I prepare a working solution of this compound?
Due to its low aqueous solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock solution can then be diluted to the final working concentration in your desired aqueous buffer just before use. To minimize aggregation, it is crucial to vortex the solution well during dilution.
Q3: What is photobleaching and how can I prevent it?
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence.[1][2] To minimize photobleaching when using this compound, you can:
-
Reduce the intensity of the excitation light using neutral density filters.
-
Minimize the duration of exposure to the excitation light.[3]
-
Use an anti-fade mounting medium for fixed samples.
-
Capture images quickly and efficiently.
Q4: Can I use this compound for live-cell imaging?
While the use of this compound in live-cell imaging is not extensively documented, its potential for such applications exists due to its fluorescent properties. However, it is crucial to assess its cytotoxicity at the desired working concentration. Some fluorescent dyes can be toxic to cells, especially during prolonged imaging experiments.[17] Always include appropriate controls to monitor cell health and viability.
Experimental Protocols
General Protocol for Staining Adherent Cells with this compound
-
Cell Preparation : Culture adherent cells on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Reagent Preparation :
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Prepare a working staining solution by diluting the stock solution in a physiological buffer (e.g., PBS, HBSS) to the desired final concentration (a starting range of 1-10 µM is suggested for initial experiments).
-
-
Staining :
-
Remove the cell culture medium.
-
Wash the cells twice with warm PBS.
-
Add the this compound staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing :
-
Remove the staining solution.
-
Wash the cells three times with warm PBS to remove any unbound dye.
-
-
Fixation (Optional) :
-
If the experiment requires fixed cells, you can fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging :
-
Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one with an anti-fade agent.
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Image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence.
-
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
Caption: General experimental workflow for cell staining with this compound.
References
- 1. Photobleaching Principles | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - NL [thermofisher.com]
- 7. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 8. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 9. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 11. Crystal structure of Pigment Red 254 from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence labeling methods influence the aggregation process of α-syn in vitro differently - Nanoscale (RSC Publishing) DOI:10.1039/D2NR05487F [pubs.rsc.org]
- 13. This compound | 101380-00-1 | Benchchem [benchchem.com]
- 14. Buy this compound (EVT-12496983) [evitachem.com]
- 15. Interactive IRUG Spectrum | IRUG [irug.org]
- 16. Pigment red 254|Fast Red DPP|CAS No.84632-65-5 [xcolorpigment.com]
- 17. researchgate.net [researchgate.net]
Direct Red 254 stability issues in solution and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Direct Red 254. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Understanding this compound: A Dual Identity
It is crucial to recognize that "this compound" can refer to two distinct chemical products with vastly different properties:
-
Pigment Red 254 (PR254): A high-performance diketopyrrolopyrrole (DPP) pigment. This form is virtually insoluble in water and most organic solvents and is renowned for its exceptional stability to heat, light, and chemicals.[1][2][3][4][5][6] It is primarily used as a solid dispersion in applications like automotive paints, plastics, and high-end inks.[1][2][7]
-
This compound Liquid: A water-soluble disazo dye.[8][9] This form is used in applications such as paper dyeing.[8][10] Stability issues in solution are more likely to be encountered with this water-soluble version.
This guide will primarily focus on the potential stability issues of the water-soluble this compound Liquid and its solutions, while also providing context on the highly stable nature of Pigment Red 254.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be losing its color intensity over time. What could be the cause?
A1: The fading of a this compound solution, a water-soluble azo dye, can be attributed to several factors, primarily degradation of the dye molecule. Azo dyes, in general, are susceptible to degradation under certain conditions.[11] Potential causes include:
-
Photodegradation: Exposure to light, especially UV radiation, can cause the azo bond (-N=N-) to break, leading to a loss of color.[12]
-
Chemical Degradation: Reactive chemical species in your solution, such as strong oxidizing or reducing agents, can react with the dye and destroy the chromophore.[13][14]
-
Microbial Contamination: Although many dyes are designed to be resistant, some microorganisms can biodegrade azo dyes under certain conditions, particularly anaerobically.[11]
-
pH Extremes: Highly acidic or alkaline conditions can affect the stability of the dye's molecular structure.[15][16][17]
Q2: What are the optimal storage conditions for a this compound solution to ensure its stability?
A2: To maximize the shelf-life of your this compound solution, proper storage is critical. Based on general guidelines for azo dyes and related compounds, the following conditions are recommended:
-
In Solvent: For long-term stability, store the solution at -80°C.[18]
-
Short-Term Storage: For more frequent use, refrigeration at 4°C in a sealed container, protected from moisture, is advisable.[18]
-
Protection from Light: Always store solutions in amber vials or cover the container with aluminum foil to prevent photodegradation.
-
Inert Atmosphere: For highly sensitive applications, purging the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidative degradation.
Q3: I am observing precipitation in my this compound solution. What is happening and how can I resolve it?
A3: Precipitation in a dye solution can be due to several factors:
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Aggregation: Azo dyes can sometimes aggregate in solution, especially at high concentrations or in the presence of certain salts, leading to precipitation.
-
Solubility Limits: You may have exceeded the solubility limit of this compound in your chosen solvent. While the liquid form is water-soluble, its solubility is not infinite.[14]
-
Temperature Effects: Changes in temperature can affect solubility. If the solution was prepared at a higher temperature, cooling can cause the dye to precipitate out.
-
Contamination: The presence of contaminants can sometimes initiate precipitation.
To resolve this, you can try:
-
Gentle Warming and Sonication: This can help to redissolve the precipitate.
-
Dilution: If the concentration is too high, diluting the solution may resolve the issue.
-
Filtration: If redissolving is not possible, you may need to filter the solution to remove the precipitate, but this will lower the dye concentration. It is advisable to re-quantify the concentration using spectrophotometry.
Q4: How does pH affect the stability and color of my this compound solution?
A4: The pH of the solution can significantly impact both the stability and the perceived color of azo dyes.
-
Stability: Extreme pH values (highly acidic or alkaline) can lead to the degradation of the dye molecule.[15][16][17] For many direct dyes, a near-neutral pH is often optimal for stability.
-
Color: The color of some azo dyes can be pH-dependent due to changes in the electronic structure of the chromophore. This phenomenon is known as halochromism. While specific data for this compound is limited, it is a possibility to consider if you observe color shifts upon changing the pH of your solution. A typical pH range for this compound is between 6.5 and 9.[14]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.
| Observed Issue | Potential Causes | Recommended Actions & Solutions |
| Gradual Fading or Decolorization | 1. Photodegradation from ambient light exposure. 2. Reaction with oxidizing/reducing agents in the medium. 3. pH of the solution is too acidic or alkaline. 4. Microbial contamination. | 1. Store solution in a dark, cool place or use amber containers.[18] 2. Review the composition of your solution. Avoid inclusion of strong oxidizers or reducers. If unavoidable, prepare fresh solutions before use. 3. Measure and adjust the pH to a neutral range (6.5-8.0).[14][17] 4. Filter-sterilize the solution or add a suitable bacteriostatic agent if compatible with your application. |
| Sudden Color Change | 1. Drastic change in solution pH. 2. Contamination with a reactive chemical. | 1. Verify the pH of your solution and all components added. Buffer the solution if necessary. 2. Ensure all glassware is thoroughly cleaned. Review all reagents added for potential incompatibilities. |
| Precipitate Formation | 1. Concentration exceeds solubility limit. 2. Solution temperature has decreased. 3. Aggregation of dye molecules. | 1. Dilute the solution to a lower concentration. 2. Gently warm the solution while stirring. Store at a stable temperature. 3. Add a small amount of a dispersing agent (test for compatibility first). Sonication may also help break up aggregates. |
| Inconsistent Experimental Results | 1. Degradation of the stock solution. 2. Inaccurate concentration due to precipitation or degradation. | 1. Prepare fresh solutions from solid dye for critical experiments. 2. Before each use, visually inspect the solution for clarity and color. 3. Periodically check the concentration using a spectrophotometer and the Beer-Lambert law.[1] |
Methodologies and Protocols
Protocol for Assessing Solution Stability
This protocol outlines a method to quantify the stability of a this compound solution under different conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound (solid).
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Dissolve it in a known volume of the desired solvent (e.g., deionized water) to make a concentrated stock solution.
-
-
Experimental Conditions:
-
Aliquot the stock solution into several amber vials.
-
Expose the vials to different conditions you wish to test (e.g., varying temperature, pH, light exposure).
-
Keep a control sample stored under optimal conditions (e.g., 4°C in the dark).
-
-
Data Collection:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), take a small sample from each vial.
-
Measure the absorbance of the sample at the dye's maximum absorbance wavelength (λmax), typically between 500-530 nm for similar red disazo dyes, using a UV-Vis spectrophotometer.[1]
-
-
Data Analysis:
-
Calculate the percentage of dye remaining at each time point compared to the initial concentration.
-
Plot the percentage of dye remaining versus time for each condition to determine the degradation rate.
-
Quantitative Analysis Using UV-Vis Spectrophotometry
The concentration of this compound in a solution can be determined using the Beer-Lambert Law, A = εbc, where:
-
A is the absorbance
-
ε is the molar absorptivity
-
b is the path length of the cuvette
-
c is the concentration
A calibration curve can be created by preparing a series of standard solutions of known concentrations and measuring their absorbance at λmax.[19] The absorbance of an unknown sample can then be used to determine its concentration from this curve.
Visualizations
Logical Workflow for Troubleshooting this compound Solution Instability
References
- 1. This compound | 101380-00-1 | Benchchem [benchchem.com]
- 2. zeyachem.net [zeyachem.net]
- 3. PV Fast Red D3G High-Performance DPP Pigment Red 254 [ranbarr.com]
- 4. Crystal structure of Pigment Red 254 from X-ray powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pigment red 254|Fast Red DPP|CAS No.84632-65-5 [xcolorpigment.com]
- 6. pigments.com [pigments.com]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. colorantsgroup.com [colorantsgroup.com]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. This compound, direct red liquid [xcwydyes.com]
- 11. Azo dye - Wikipedia [en.wikipedia.org]
- 12. aeett.wordpress.com [aeett.wordpress.com]
- 13. scribd.com [scribd.com]
- 14. Buy this compound (EVT-12496983) [evitachem.com]
- 15. thescipub.com [thescipub.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effect of pH on the Dye Absorption of Jute Fibre Dyed with Direct Dyes : Oriental Journal of Chemistry [orientjchem.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. What are the analytical methods for Direct Red BE? - Blog [dyeindustry.com]
Minimizing non-specific binding of Direct Red 254
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Direct Red 254 (also known as Sirius Red F3B or Direct Red 80) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a polyazo dye that is widely used in histological staining to visualize collagen fibers.[1][2] It is also used to stain amyloid deposits in tissue sections.[1][3] Its vibrant red color and high affinity for collagen make it a valuable tool in fibrosis research and diagnostics.[4]
Q2: What causes non-specific binding of this compound?
Non-specific binding of this compound, an anionic dye, is primarily caused by:
-
Electrostatic Interactions: The negatively charged sulphonic acid groups of the dye can interact with positively charged molecules other than the intended target.
-
Hydrophobic Interactions: The aromatic rings in the dye's structure can lead to non-specific binding to hydrophobic regions of proteins and other macromolecules.
-
Inadequate Washing: Insufficient removal of unbound dye molecules after staining can result in high background.[5]
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Improper Fixation: The choice and duration of fixation can affect tissue morphology and the availability of non-specific binding sites.[5]
Q3: What are the key factors to consider for optimal this compound staining?
Optimal staining with this compound depends on several factors:
-
pH of the Staining Solution: The pH should be acidic (typically around 2.0) to enhance the specific binding to collagen.[5]
-
Dye Concentration: Using the optimal concentration of this compound is crucial to maximize specific signal while minimizing background.
-
Incubation Time: A standardized incubation time (often 60 minutes) is recommended for reproducible results.[6]
-
Washing Steps: Thorough washing with acidified water after staining is critical to remove unbound dye.[6][7]
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide addresses common issues related to non-specific binding of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background Staining | Inadequate blocking of non-specific binding sites. | Pre-incubate the sample with a blocking agent such as Bovine Serum Albumin (BSA) or non-fat dry milk. |
| Dye concentration is too high. | Titrate the this compound concentration to find the optimal balance between signal and background. | |
| Insufficient washing. | Increase the number and duration of post-staining washes with acidified water.[5][7] | |
| Improper fixation. | Optimize the fixation protocol. Over-fixation can sometimes increase non-specific binding. | |
| Weak Specific Signal | Suboptimal pH of the staining solution. | Ensure the pH of the Picro-Sirius Red solution is acidic (around pH 2.0).[5] |
| Insufficient incubation time. | Ensure an adequate and consistent incubation time (e.g., 60 minutes).[6] | |
| Over-washing. | While washing is crucial, excessive washing, especially with harsh solutions, can elute the specifically bound dye. | |
| Inconsistent Staining Results | Variations in protocol execution. | Strictly adhere to a standardized protocol for all samples in an experiment. |
| Differences in sample preparation. | Ensure consistent fixation and processing for all samples. | |
| Dye solution instability. | Prepare fresh staining solution or ensure proper storage of stock solutions. |
Experimental Protocols
Protocol 1: Standard Picro-Sirius Red Staining for Collagen
This protocol is adapted from standard histological procedures for staining collagen in paraffin-embedded tissue sections.
Materials:
-
Picro-Sirius Red Solution (0.1% this compound in saturated aqueous picric acid)
-
Acidified Water (0.5% acetic acid in distilled water)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse in two changes of 100% ethanol for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Incubate slides in Picro-Sirius Red solution for 60 minutes at room temperature.[6]
-
-
Washing:
-
Briefly rinse slides in two changes of acidified water.[6]
-
-
Dehydration and Mounting:
-
Dehydrate slides through two changes of 100% ethanol for 3 minutes each.
-
Clear in two changes of xylene for 3 minutes each.
-
Mount with a resinous mounting medium.
-
Protocol 2: Minimizing Non-Specific Binding with a Blocking Step
This protocol incorporates a blocking step to reduce background staining, particularly for samples with high protein content.
Materials:
-
Blocking Buffer (e.g., 1% BSA in Phosphate Buffered Saline - PBS)
-
Picro-Sirius Red Solution
-
Acidified Water
-
PBS
Procedure:
-
Deparaffinization and Rehydration: (Follow steps 1a-1e from Protocol 1)
-
Blocking:
-
Incubate slides in Blocking Buffer for 30-60 minutes at room temperature.
-
-
Washing:
-
Rinse slides briefly with PBS.
-
-
Staining:
-
Incubate slides in Picro-Sirius Red solution for 60 minutes.
-
-
Washing:
-
Rinse slides in two changes of acidified water.
-
-
Dehydration and Mounting: (Follow steps 4a-4c from Protocol 1)
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for key steps in minimizing non-specific binding. These are general recommendations and may require optimization for specific applications.
Table 1: Recommended Concentrations of Blocking Agents
| Blocking Agent | Working Concentration | Typical Solvent |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | PBS or TBS |
| Non-fat Dry Milk | 1 - 5% (w/v) | PBS or TBS |
| Normal Serum (from the secondary antibody species, if applicable) | 5 - 10% (v/v) | PBS or TBS |
Table 2: Recommended pH and Incubation Times
| Step | Parameter | Recommended Range/Value | Notes |
| Staining | pH | 1.5 - 2.5 | Crucial for specific binding to collagen.[5] |
| Incubation Time | 60 minutes | Longer times may increase background.[6] | |
| Blocking | Incubation Time | 30 - 60 minutes | May be extended for tissues with high non-specific binding. |
| Post-staining Wash | Duration | 1 - 2 minutes per wash | Two to three washes are typically sufficient. |
Visualizations
Caption: Experimental workflow for this compound staining with an optional blocking step.
Caption: Troubleshooting logic for addressing high non-specific binding of this compound.
References
- 1. Certification procedures for sirius red F3B (CI 35780, Direct red 80) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. stainsfile.com [stainsfile.com]
- 4. qedbio.com [qedbio.com]
- 5. researchgate.net [researchgate.net]
- 6. med.emory.edu [med.emory.edu]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Direct Red 254 Fluorescence Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Direct Red 254 in fluorescence microscopy applications.
Filter Selection for this compound
Recommended Filter Set Specifications:
Based on the spectral characteristics of similar DPP dyes, the optimal filter set for this compound should have the following specifications:
| Component | Wavelength (nm) | Bandwidth (nm) |
| Excitation Filter | 545 - 560 | 25 - 30 |
| Dichroic Mirror | ~570 (longpass) | N/A |
| Emission Filter | 600 - 640 | 40 - 60 |
Commercially Available Filter Sets:
Several commercially available filter sets are suitable for this compound, often marketed for fluorophores with similar spectral properties like TRITC (tetramethylrhodamine) or DsRed (Discosoma sp. red fluorescent protein).
| Manufacturer | Model/Set Name | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) |
| Chroma Technology | 49005 (ET-DsRed/TRITC/Cy3) | ET545/30x | T570lp | ET620/60m[1] |
| Semrock | TRITC-B | Not specified | Not specified | Not specified |
| Omega Optical | XF402 (TRITC Premium) | Not specified | 560DRLP | Not specified |
Note: Users should verify the specific filter dimensions required for their microscope model.
Experimental Protocols
Protocol for Validating a New Filter Set for this compound:
This protocol outlines the steps to confirm the optimal performance of a new filter set for your specific experimental setup.
-
Sample Preparation:
-
Prepare a slide with a known positive control stained with this compound at a typical working concentration.
-
Prepare a blank slide with mounting medium only to assess background fluorescence.
-
-
Microscope Setup:
-
Install the new filter cube into the microscope turret.
-
Turn on the fluorescence light source and allow it to stabilize.
-
Start with the lowest light intensity setting to minimize photobleaching.
-
-
Image Acquisition (Blank Sample):
-
Using the new filter set, focus on the blank slide.
-
Acquire an image using the same exposure time and camera gain settings you intend to use for your experimental samples.
-
Analyze the image for any inherent autofluorescence from the filter set or mounting medium. A low, uniform background is desirable.
-
-
Image Acquisition (Positive Control):
-
Switch to the positive control slide.
-
Focus on the stained feature of interest.
-
Acquire an image, adjusting the exposure time to achieve a bright, but not saturated, signal.
-
Observe the signal intensity and clarity.
-
-
Evaluation:
-
Assess the signal-to-noise ratio by comparing the intensity of the specific fluorescence signal to the background.
-
Check for any bleed-through from other fluorescent channels if performing a multicolor experiment.
-
If the signal is weak, incrementally increase the light source intensity or exposure time, being mindful of potential photobleaching.
-
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence microscopy with this compound.
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Incorrect filter set: The filter set does not match the excitation and emission spectra of this compound. | Verify that the installed filter set has specifications within the recommended range (Excitation: ~545-560 nm, Emission: ~600-640 nm). |
| Low dye concentration: The concentration of this compound is insufficient for detection. | Optimize the staining protocol to ensure an adequate concentration of the dye. | |
| Photobleaching: The fluorophore has been damaged by excessive light exposure. | - Reduce the intensity of the excitation light. - Minimize the duration of light exposure by using a shutter. - Use an anti-fade mounting medium. | |
| Incorrect microscope settings: The light path is not correctly configured, or the camera settings are suboptimal. | - Ensure all shutters and diaphragms in the light path are open. - Increase the camera exposure time or gain. | |
| High Background | Autofluorescence: The sample itself or the mounting medium is fluorescent at the imaging wavelengths. | - Acquire an image of an unstained control sample to assess autofluorescence. - Use a mounting medium with low autofluorescence. - Consider using a narrower bandpass emission filter. |
| Filter bleed-through: The emission filter is allowing some excitation light to pass through. | Ensure the use of a high-quality filter set with deep blocking of the excitation wavelength in the emission filter. | |
| Photobleaching (Signal Fades Quickly) | High light intensity: The excitation light is too strong, causing rapid degradation of the fluorophore. | - Use the lowest possible light intensity that provides a detectable signal. - Employ a neutral density filter to attenuate the excitation light. |
| Prolonged exposure: The sample is exposed to the excitation light for extended periods. | - Minimize the time the sample is illuminated by using a shutter when not acquiring images. - Acquire images using the shortest possible exposure time. | |
| Oxygen presence: Molecular oxygen can contribute to the photochemical destruction of fluorophores. | For live-cell imaging, consider using an oxygen-scavenging system in the imaging medium. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal excitation and emission wavelengths for this compound?
A1: Based on the spectral properties of the diketopyrrolopyrrole (DPP) class of dyes, the ideal excitation wavelength for this compound is in the range of 545-560 nm, with the emission peak expected between 600 nm and 640 nm.
Q2: Can I use a standard TRITC or DsRed filter set for this compound?
A2: Yes, a standard TRITC or DsRed filter set is generally a good starting point for this compound as their spectral characteristics are very similar. The Chroma 49005 set (ET545/30x excitation, T570lp dichroic, ET620/60m emission) is a suitable example.[1]
Q3: My this compound signal is very dim. What should I check first?
A3: First, confirm that you are using the correct filter set with an excitation filter around 545-560 nm. Next, check your microscope's light path to ensure all shutters are open and the light source is aligned. If the signal is still weak, you can try increasing the exposure time or the intensity of the excitation light, but be mindful of photobleaching.
Q4: How can I minimize photobleaching when imaging this compound?
A4: To minimize photobleaching, you should:
-
Use the lowest possible excitation light intensity.
-
Keep the exposure time as short as possible.
-
Use a shutter to block the excitation light when you are not actively acquiring an image.
-
Incorporate an anti-fade reagent in your mounting medium. Diketopyrrolopyrrole dyes are known for their good photostability, but these practices will help preserve your signal during prolonged imaging sessions.[2][3]
Q5: I am seeing a lot of background noise in my images. What can I do?
A5: High background can be due to sample autofluorescence or issues with your filter set. First, image an unstained control sample to determine the level of autofluorescence. If the background is still high with your stained sample, ensure your emission filter has a narrow enough bandpass to exclude unwanted wavelengths and that your filter set provides deep blocking of the excitation light.
Visual Guides
Caption: Workflow for selecting the optimal fluorescence filter set.
Caption: A logical workflow for troubleshooting common issues.
References
Validation & Comparative
Direct Red 254 and Amyloid Staining: A Comparative Analysis Against the Gold Standard, Congo Red
For researchers, scientists, and professionals in drug development, the accurate detection and visualization of amyloid fibrils are critical in the study and understanding of various neurodegenerative diseases and amyloidoses. For decades, Congo Red has been the benchmark stain for this purpose. This guide provides a comparative overview of Direct Red 254 and the traditional Congo Red method for amyloid staining.
Performance and Properties: A Head-to-Head Comparison
In contrast, this compound is primarily documented as a dye for cotton fabrics. Its efficacy, binding mechanism, and spectral properties when interacting with amyloid fibrils have not been scientifically established or compared with Congo Red. Therefore, a direct quantitative comparison based on experimental data is not feasible at this time.
| Feature | Congo Red | This compound |
| Synonyms | Direct Red 28, C.I. 22120 | - |
| Binding Mechanism | Intercalates into the β-pleated sheet structure of amyloid fibrils. | Not established for amyloid fibrils. |
| Detection Method | Bright-field microscopy (red-pink stain), Polarized light microscopy (apple-green birefringence). | Not established for amyloid fibrils. |
| Specificity for Amyloid | Considered the gold standard, though some non-specific binding can occur. | Unknown. |
| Sensitivity | Generally high, especially with polarization microscopy. | Unknown. |
| Established Protocols | Widely available and well-documented for various tissue types. | Not available for amyloid staining. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable scientific findings. While numerous protocols for Congo Red staining of amyloid in tissue sections are available, a corresponding protocol for this compound is absent from the scientific literature.
Established Protocol for Congo Red Staining (Puchtler's Alkaline Method)
This protocol is a widely accepted method for enhancing the specificity of Congo Red staining for amyloid.
Reagents:
-
Alkaline sodium chloride solution: Saturated NaCl in 80% ethanol containing 0.1% NaOH.
-
Alkaline Congo Red solution: Saturated Congo Red in 80% ethanol containing 0.1% NaOH.
-
Mayer's Hematoxylin (for counterstaining).
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Incubate sections in the alkaline sodium chloride solution for 20 minutes at room temperature.
-
Stain in the alkaline Congo Red solution for 20-30 minutes.
-
Dehydrate rapidly through ascending grades of ethanol.
-
Clear in xylene and mount.
Expected Results:
-
Amyloid deposits: Red to pink under bright-field microscopy.
-
Amyloid deposits: Apple-green birefringence under polarized light.
-
Nuclei: Blue (if counterstained with hematoxylin).
Experimental Workflow for Amyloid Staining
The following diagram illustrates a typical workflow for histological staining of amyloid deposits in tissue samples, a process for which Congo Red is a well-established reagent. The potential application of this compound would theoretically follow a similar procedural logic, though specific reagents and incubation times would need to be empirically determined.
Caption: Amyloid Staining Workflow.
Conclusion
Congo Red remains the validated and universally accepted method for the histological identification of amyloid deposits, characterized by its distinct apple-green birefringence under polarized light. While this compound belongs to the same class of direct dyes, there is a significant lack of scientific evidence to support its use in amyloid staining. For researchers and professionals in drug development requiring reliable and reproducible detection of amyloid, Congo Red is the recommended and evidence-based choice. Further research would be necessary to determine if this compound offers any potential advantages or utility in this application.
Unveiling the Potential of Direct Red 254 as a Specific Amyloid Dye: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the study of amyloidogenic diseases, the accurate detection of amyloid fibrils is paramount. While classic dyes like Congo Red and Thioflavin T have long been the gold standard, the exploration of novel dyes with potentially enhanced properties is a continuous pursuit. This guide provides a comparative analysis of Direct Red 254, a dye with structural similarities to established amyloid probes, against the current benchmark dyes: Congo Red, Thioflavin T, and Sirius Red. This objective comparison, supported by available data, aims to inform researchers on the potential utility and current validation status of this compound for specific amyloid detection.
Executive Summary
This compound, a water-soluble, fluorescent diazo dye, presents theoretical potential as an amyloid-binding agent due to its classification as a "direct dye," a characteristic it shares with the archetypal amyloid stain, Congo Red. However, a comprehensive review of scientific literature reveals a significant lack of direct validation of this compound for specific amyloid fibril staining. In contrast, Congo Red, Thioflavin T, and Sirius Red are extensively characterized and validated for this purpose. This guide will delve into a detailed comparison of the physicochemical properties, binding mechanisms, and established protocols of these dyes to provide a clear perspective on the current standing of this compound in the field of amyloid research.
Comparative Analysis of Amyloid Dyes
The selection of an appropriate dye for amyloid detection is contingent on various factors including the experimental setup (in vitro or in situ), desired sensitivity, and the specific nature of the amyloid fibrils under investigation. The following tables summarize the key characteristics of this compound in comparison to the established amyloid dyes.
| Property | This compound | Congo Red | Thioflavin T | Sirius Red F3B |
| Chemical Class | Double Azo Dye[1] | Diazo Dye | Benzothiazole Dye | Diazo Dye |
| Molecular Weight | 571.5 g/mol [2][3] | 696.67 g/mol | 318.86 g/mol | - |
| Solubility | Soluble in water[2][3] | Soluble in water | Soluble in water | Soluble in water |
| Fluorescence | Yes[2] | Weakly fluorescent upon binding[4] | Strong fluorescence enhancement upon binding | Non-fluorescent in UV |
| Validation for Amyloid | Not validated | Extensively validated | Extensively validated | Validated |
| Binding Confirmation | - | Apple-green birefringence under polarized light | Fluorescence emission shift | Green birefringence under polarized light |
| Performance Metric | This compound | Congo Red | Thioflavin T | Sirius Red F3B |
| Binding Affinity (Kd) | Not Reported | Micromolar range (varies with fibril type) | Nanomolar to micromolar range (e.g., 1.37 ± 0.25 μM for α-synuclein)[5] | Not typically quantified by Kd |
| Quantum Yield (Φ) | Not Reported | Low | High upon binding (e.g., 0.43 with insulin fibrils)[6][7] | Not Applicable |
| Specificity for Amyloid | Unknown | High, but can bind to other β-sheet structures | High, but can bind to other β-sheet structures | High, but also stains collagen |
| Primary Application | Industrial Pigment[2][8], Paper Dye[1] | Histological staining of amyloid plaques | In vitro quantification and in situ detection of amyloid fibrils | Histological staining of amyloid and collagen |
Binding Mechanisms and Experimental Workflows
The interaction of dyes with amyloid fibrils is a complex process governed by the dye's molecular structure and the specific morphology of the amyloid aggregate. The following diagrams, generated using the DOT language, illustrate the proposed binding mechanisms and a general workflow for amyloid staining.
Caption: Proposed binding models of amyloid dyes to the cross-β-sheet structure of amyloid fibrils.
Caption: A generalized experimental workflow for the detection of amyloid fibrils using specific dyes.
Experimental Protocols
Detailed and validated protocols are crucial for reproducible and reliable amyloid staining. Below are established protocols for the benchmark dyes.
In Vitro Amyloid Fibril Formation
A prerequisite for in vitro dye evaluation is the generation of amyloid fibrils. A general protocol involves:
-
Protein Solubilization: Dissolve the amyloidogenic protein (e.g., Aβ peptide, α-synuclein) in an appropriate buffer.
-
Induction of Fibrillation: Induce fibril formation by adjusting conditions such as pH, temperature, and agitation.
-
Monitoring Aggregation: Monitor the aggregation process using techniques like Thioflavin T fluorescence assays or light scattering.[9][10][11]
-
Confirmation of Fibril Morphology: Confirm the presence of fibrils using transmission electron microscopy (TEM) or atomic force microscopy (AFM).[9]
Congo Red Staining for Tissue Sections
-
Deparaffinize and Rehydrate: Deparaffinize tissue sections and rehydrate through a series of ethanol washes to water.
-
Alkaline Salt Treatment: Incubate sections in an alkaline sodium chloride solution.
-
Congo Red Staining: Stain with a freshly prepared alkaline Congo Red solution.
-
Differentiation: Differentiate in an alkaline alcohol solution.
-
Counterstaining (Optional): Counterstain with hematoxylin to visualize nuclei.
-
Dehydration and Mounting: Dehydrate through ethanol and clear in xylene before mounting.
-
Visualization: Examine under a light microscope for red/pink staining and under a polarizing microscope for apple-green birefringence.
Thioflavin T (ThT) Fluorescence Assay for In Vitro Fibrils
-
ThT Solution Preparation: Prepare a stock solution of ThT in a suitable buffer (e.g., phosphate-buffered saline).
-
Sample Preparation: Mix the amyloid fibril suspension with the ThT working solution in a microplate.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm using a fluorescence plate reader.[12]
-
Data Analysis: Compare the fluorescence of the fibril-containing samples to a control with monomeric protein.
Sirius Red Staining for Tissue Sections
-
Deparaffinize and Rehydrate: Prepare tissue sections as for Congo Red staining.
-
Nuclear Staining: Stain nuclei with an alum hematoxylin solution.
-
Sirius Red Staining: Incubate sections in an alkaline Sirius Red F3B solution.[13][14]
-
Dehydration and Mounting: Dehydrate and mount as for Congo Red staining.
-
Visualization: Observe under a light microscope for red staining of amyloid and collagen, and under a polarizing microscope for green birefringence of amyloid.[13][14]
Conclusion and Future Directions
While this compound exhibits some chemical properties that suggest a potential for amyloid binding, there is currently no direct scientific evidence to validate its use as a specific amyloid dye. Its primary application remains in the industrial sector as a pigment.[2][8]
In contrast, Congo Red, Thioflavin T, and Sirius Red are well-established and thoroughly validated tools in amyloid research, each with its own set of advantages and limitations. Congo Red and Sirius Red are invaluable for histological confirmation of amyloid deposits due to their characteristic birefringence, while Thioflavin T is the preferred method for real-time, quantitative analysis of amyloid fibril formation in vitro due to its strong fluorescence enhancement upon binding.[12][15]
For this compound to be considered a viable alternative, rigorous validation studies are required. Future research should focus on:
-
Binding Studies: Investigating the binding affinity and specificity of this compound to various types of amyloid fibrils.
-
Spectroscopic Analysis: Characterizing the absorption and emission spectra of this compound upon interaction with amyloid fibrils to determine any useful spectral shifts.
-
In Situ Staining: Evaluating the performance of this compound in staining amyloid plaques in tissue sections from relevant disease models and human patients.
Until such data becomes available, researchers should continue to rely on the established and validated amyloid dyes for their experimental needs. This comparative guide serves as a resource for understanding the current landscape of amyloid-binding dyes and highlights the critical need for empirical validation when considering novel candidates like this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Buy this compound (EVT-12496983) [evitachem.com]
- 3. sdinternational.com [sdinternational.com]
- 4. Binding of Congo Red to Amyloid Protofibrils of the Alzheimer Aβ9–40 Peptide Probed by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extrinsic Amyloid-Binding Dyes for Detection of Individual Protein Aggregates in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils | PLOS One [journals.plos.org]
- 8. This compound | 101380-00-1 | Benchchem [benchchem.com]
- 9. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 10. Techniques to study amyloid fibril formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Producing amyloid fibrils in vitro: A tool for studying AL amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Congo Red and amyloids: history and relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stainsfile.com [stainsfile.com]
- 14. stainsfile.com [stainsfile.com]
- 15. youtube.com [youtube.com]
A Comparative Guide to Fibril Detection: Thioflavin T versus Direct Red Dyes
For researchers and professionals in drug development engaged in the study of protein aggregation and amyloidogenesis, the accurate detection of amyloid fibrils is paramount. Thioflavin T (ThT) has long been the gold standard for real-time fluorescence-based detection of these structures. This guide provides a comprehensive comparison of Thioflavin T with an alternative staining method using a "Direct Red" dye, specifically Sirius Red, as a representative of its class, for the histological detection of amyloid fibrils.
Notably, a thorough review of scientific literature reveals no evidence of Direct Red 254 being utilized for amyloid fibril detection. Its applications are primarily documented in the pigment and textile industries. Therefore, this guide will focus on a well-established Direct Red dye, Sirius Red, for a meaningful and evidence-based comparison with Thioflavin T.
Mechanism of Action and Application
Thioflavin T (ThT) is a benzothiazole dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. In its free state in solution, the rotation around the bond connecting its benzothiazole and aminobenzene rings leads to a non-radiative decay of the excited state, resulting in low fluorescence. When bound within the channels or "grooves" of the amyloid fibril surface, this rotation is restricted, leading to a dramatic enhancement of its fluorescence. This property makes ThT an excellent tool for in vitro kinetic studies of fibril formation, as the fluorescence intensity is directly proportional to the amount of aggregated protein.
Sirius Red (Direct Red 80) , in contrast, is a direct dye traditionally used in histology to stain collagen. Its application in amyloid detection relies on its ability to bind to the β-sheet structure of amyloid fibrils, likely through hydrogen bonding. The elongated, planar molecules of Sirius Red align with the parallel β-sheets of the amyloid fibril. When viewed under polarized light, this ordered arrangement of dye molecules results in a characteristic apple-green birefringence, which is a key diagnostic feature for amyloid in tissue sections.
Quantitative Data Summary
The following table summarizes the key performance characteristics of Thioflavin T and Sirius Red for fibril detection.
| Feature | Thioflavin T (ThT) | Sirius Red (Direct Red 80) |
| Detection Principle | Fluorescence Enhancement | Birefringence under Polarized Light |
| Primary Application | In vitro quantification of fibril formation kinetics | Histological staining of amyloid in tissue sections |
| Spectral Properties | Excitation: ~450 nm, Emission: ~482 nm (Bound) | Absorption: Varies, Visualization by polarized light |
| Advantages | High sensitivity, real-time monitoring, quantitative | High specificity in tissue, characteristic green birefringence |
| Limitations | Can be influenced by buffer components and pH, potential for false positives with non-amyloid structures | Not suitable for real-time kinetics, requires polarized microscopy, less sensitive for low fibril concentrations in solution |
Experimental Protocols
Thioflavin T Fluorescence Assay for Fibril Quantification
Objective: To quantify the amount of amyloid fibrils in a solution.
Materials:
-
Thioflavin T stock solution (e.g., 1 mM in water, stored in the dark)
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
-
Amyloid fibril sample
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of Thioflavin T by diluting the stock solution in the assay buffer to a final concentration of 10-20 µM.
-
Add 100 µL of the ThT working solution to each well of the 96-well plate.
-
Add 5-10 µL of the amyloid fibril sample to the wells. Include a buffer-only control and a control with monomeric protein.
-
Incubate the plate for 1-5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 482 nm.
-
Subtract the fluorescence of the buffer-only control from the sample readings to obtain the net fluorescence due to fibril binding.
Sirius Red Staining for Amyloid in Tissue Sections
Objective: To visualize amyloid deposits in fixed tissue sections.
Materials:
-
Paraffin-embedded tissue sections (5 µm)
-
Sirius Red staining solution (0.1% Sirius Red F3B in saturated picric acid)
-
Mayer's hematoxylin
-
Acidified water (e.g., 0.5% acetic acid)
-
Ethanol series for dehydration
-
Xylene or other clearing agent
-
Mounting medium
-
Light microscope with polarizing filters
Procedure:
-
Deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol washes.
-
Rinse in distilled water.
-
Stain nuclei with Mayer's hematoxylin for 5-10 minutes.
-
Wash in running tap water for 5 minutes.
-
Differentiate in 0.5% acid alcohol if necessary.
-
Wash in running tap water.
-
Stain in 0.1% Sirius Red solution for 60 minutes.
-
Wash quickly in acidified water.
-
Dehydrate rapidly through an ethanol series.
-
Clear in xylene and mount with a resinous mounting medium.
-
Examine under a light microscope with and without cross-polarized light. Amyloid deposits will appear red under bright-field illumination and exhibit a characteristic apple-green birefringence under polarized light.
Visualizing the Methodologies
Below are diagrams illustrating the experimental workflow for each detection method.
A Researcher's Guide to Quantitative Collagen Analysis: A Comparison of Staining Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of collagen is critical for understanding tissue fibrosis, wound healing, and the extracellular matrix's role in various pathologies. This guide provides a comprehensive comparison of staining methods for collagen quantification, with a primary focus on the widely used Picro-Sirius Red (PSR) stain. While the term "Direct Red 254" was initially queried, the scientific literature predominantly refers to "Picro-Sirius Red," which utilizes the dye Sirius Red F3B (also known as Direct Red 80), for the specific and quantitative staining of collagen fibers.[1][2][3][4] This guide will clarify the methodologies, present quantitative comparisons, and offer detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Picro-Sirius Red Staining: The Gold Standard for Collagen Quantification
Picro-Sirius Red (PSR) staining, in conjunction with polarized light microscopy, is a highly specific and sensitive method for the visualization and quantification of collagen fibers.[1][5] The elongated anionic molecules of Sirius Red align with the cationic collagen fibers, significantly enhancing their natural birefringence under polarized light.[6][7] This property allows for the differentiation of collagen from other tissue components and even provides insights into the organization of collagen fibers.[1][7]
Quantitative Analysis of PSR Staining
The quantification of PSR-stained sections is typically performed using image analysis software such as ImageJ or FIJI.[8][9][10][11][12] The general workflow involves capturing images under bright-field and polarized light, followed by image processing to segment and measure the collagen-positive areas.
Key Quantitative Parameters:
-
Collagen Area Fraction (%): The percentage of the total tissue area that is stained positive for collagen. This is the most common metric for assessing the extent of fibrosis.
-
Fiber Thickness and Density: Under polarized light, thicker, more densely packed collagen fibers appear red-orange, while thinner, less organized fibers appear yellow-green.[9] Image analysis scripts can be used to quantify the area of each color, providing information on collagen maturity and organization.
-
Fiber Alignment and Orientation: Advanced image analysis techniques can be employed to measure the alignment and orientation of individual collagen fibers, which is crucial in studies of tissue mechanics and cancer biology.[7][13]
Comparison of Collagen Staining Methods
While PSR is a powerful tool, other methods are also available for collagen assessment. The following table provides a comparison of PSR with other common techniques.
| Method | Principle | Advantages | Disadvantages | Quantitative Capability |
| Picro-Sirius Red (PSR) | Anionic dye (Sirius Red) binds to cationic collagen, enhancing birefringence under polarized light.[6][7] | Highly specific for collagen.[1][5] Allows for visualization of collagen fiber organization.[1] Cost-effective.[1] | Requires a polarizing microscope for optimal analysis. Staining intensity can be pH-dependent. | Excellent. Allows for quantification of collagen area, fiber thickness, and orientation.[9][13] |
| Masson's Trichrome | A three-color staining protocol that uses different anionic dyes to differentiate collagen from muscle and cytoplasm. | Widely available and familiar to many pathologists. Good for qualitative assessment of tissue architecture. | Less specific for collagen compared to PSR.[3] Staining can be variable. | Semi-quantitative at best. Less suitable for precise, automated quantification. |
| Second Harmonic Generation (SHG) Imaging | An intrinsic, label-free imaging technique based on the non-linear optical properties of fibrillar collagen.[7][13] | No staining required, minimizing artifacts. Provides high-resolution, 3D imaging of collagen architecture.[13] | Requires expensive, specialized microscopy equipment. May not detect all types of collagen. | Excellent. Provides highly quantitative data on collagen fiber organization, alignment, and density.[7][13] |
| Hydroxyproline Assay | A biochemical assay that measures the amount of hydroxyproline, an amino acid abundant in collagen, in tissue homogenates. | Provides a total collagen content measurement for the entire tissue sample. | Destructive to the tissue sample. Does not provide spatial information about collagen distribution. | Good for total collagen quantification but lacks histological context.[3] |
Experimental Protocols
Picro-Sirius Red Staining Protocol for Paraffin-Embedded Sections
This protocol is adapted from several sources and provides a general guideline for PSR staining.[1][2][14]
Reagents:
-
Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.
-
Acidified Water: 0.5% (v/v) glacial acetic acid in distilled water.
-
Weigert's Hematoxylin (for nuclear counterstaining, optional).
-
Graded ethanols (100%, 95%, 70%).
-
Xylene.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
(Optional) Nuclear Counterstaining:
-
Stain with Weigert's hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol if necessary.
-
Blue in Scott's tap water substitute or running tap water.
-
Rinse in distilled water.
-
-
Picro-Sirius Red Staining:
-
Washing:
-
Dehydration and Mounting:
-
Dehydrate rapidly through graded ethanols (95%, 100%, 100%).
-
Clear in xylene (2 changes).
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Bright-field microscopy: Collagen will appear red, and nuclei (if counterstained) will be blue/black.[14]
-
Polarized light microscopy: Collagen fibers will be brightly birefringent, appearing red, orange, yellow, or green depending on their thickness and orientation.[2]
Quantitative Image Analysis Workflow using ImageJ/FIJI
This workflow provides a basic outline for quantifying the collagen area fraction from PSR-stained images. More advanced scripts are available for detailed fiber analysis.[9][11][12]
Signaling Pathways in Fibrosis
The deposition of collagen is a hallmark of fibrosis, a process regulated by complex signaling pathways. A key pathway involves the activation of fibroblasts by transforming growth factor-beta (TGF-β), leading to the increased synthesis and deposition of extracellular matrix components, including collagen.
Conclusion
The quantitative analysis of collagen is essential for a wide range of research applications. Picro-Sirius Red staining, coupled with polarized light microscopy and robust image analysis, offers a specific, sensitive, and cost-effective method for this purpose. While alternative techniques like SHG imaging provide advanced capabilities, the accessibility and reliability of PSR make it an invaluable tool for many laboratories. By understanding the principles, protocols, and analytical workflows presented in this guide, researchers can confidently select and implement the most suitable method for their collagen quantification needs.
References
- 1. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 2. med.emory.edu [med.emory.edu]
- 3. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization [mdpi.com]
- 4. Sirius Red - Wikipedia [en.wikipedia.org]
- 5. Advantages of Sirius Red staining for quantitative morphometric collagen measurements in lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4.7. Red Sirius Staining for Total Collagen Quantification [bio-protocol.org]
- 7. Comparison of Picrosirius Red Staining With Second Harmonic Generation Imaging for the Quantification of Clinically Relevant Collagen Fiber Features in Histopathology Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Picrosirius red stain and collagen quantification [bio-protocol.org]
- 9. GitHub - TCox-Lab/PicRed_Biref: ImageJ / FIJI script to analyse picrosirius red stained sections imaged under polarising light [github.com]
- 10. Histological image quantification of picrosirius red stained skeletal muscle sections [protocols.io]
- 11. GitHub - northcottj/picrosirius-red: ImageJ macro for quantification of polarized light images of picrosirius red stained tissues. [github.com]
- 12. Semi‑automatic macro ImageJ analysis for collagen and fibrosis from biopsies images in BrightField and polarised light [zenodo.org]
- 13. Comparison of Picrosirius Red Staining With Second Harmonic Generation Imaging for the Quantification of Clinically Relevant Collagen Fiber Features in Histopathology Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. med.emory.edu [med.emory.edu]
Cross-reactivity of Direct Red 254 with other cellular components
A Comparative Guide for Researchers
Direct Red 254, a synthetic dye belonging to the diketopyrrolopyrrole (DPP) class of pigments, is increasingly utilized in biological research owing to its favorable fluorescence properties.[1][2][3] However, a thorough understanding of its potential interactions with cellular components is crucial for the accurate interpretation of experimental results. This guide provides a comparative overview of the known cross-reactivity of this compound and other DPP-based dyes, supported by experimental data and detailed protocols to empower researchers in assessing its specificity in their model systems.
Known Interactions and Off-Target Binding
While comprehensive data on the cross-reactivity of this compound remains limited, studies on DPP derivatives provide valuable insights into their potential cellular binding partners. The primary known interaction of a DPP dye is with proteins, and there is also evidence of potential interactions with nucleic acids.
Protein Interactions
The most well-documented interaction of a DPP dye is with Bovine Serum Albumin (BSA) . A study involving a modified DPP dye demonstrated its capability to covalently link to BSA. The resulting bioconjugates exhibited significant fluorescence, indicating a stable interaction. The mechanism of action for this compound is suggested to involve its interaction with biological macromolecules like proteins and nucleic acids.[4]
Nucleic Acid Interactions
While direct experimental evidence for the binding of this compound to nucleic acids is not yet available, the general behavior of fluorescent dyes suggests a potential for such interactions. Many fluorescent dyes can interact with nucleic acids through intercalation or groove binding, which can lead to alterations in their spectral properties.[5] Further investigation is required to determine the extent of this compound's interaction with DNA and RNA.
Quantitative Analysis of this compound Cross-Reactivity
To date, quantitative data on the cross-reactivity of this compound is primarily centered on its conjugation with Bovine Serum Albumin (BSA). The following table summarizes the key quantitative parameter from a study on a comparable DPP dye-BSA conjugate.
| Target Biomolecule | DPP Dye Derivative | Quantitative Parameter | Value | Reference |
| Bovine Serum Albumin (BSA) | Taurine-like sulfonated DPP | Fluorescence Quantum Yield (ΦF) of Bioconjugate | 34% | [3] |
Experimental Protocols
To facilitate the investigation of this compound's cross-reactivity in your specific experimental setup, detailed protocols for key analytical techniques are provided below.
Protocol 1: Quantification of Dye-Protein Conjugation
This protocol allows for the determination of the molar ratio of this compound conjugated to a protein of interest.
Materials:
-
This compound-protein conjugate
-
Spectrophotometer
-
Cuvettes
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Purify the this compound-protein conjugate to remove any unbound dye. This can be achieved by dialysis or gel filtration.
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of this compound (Amax).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the dye concentration using the Beer-Lambert law.
-
Dye Concentration (M) = Amax / εdye
-
εdye is the molar extinction coefficient of this compound at its Amax.
-
-
-
Determine the Dye/Protein molar ratio.
-
Molar Ratio = Dye Concentration / Protein Concentration
-
Protocol 2: Measurement of Fluorescence Quantum Yield (ΦF)
This protocol describes the relative method for determining the fluorescence quantum yield of this compound when bound to a cellular component.
Materials:
-
This compound-biomolecule conjugate
-
A standard fluorophore with a known quantum yield (e.g., Rhodamine 6G)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Solvent compatible with the sample and standard
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
-
Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)
-
Φ is the quantum yield.
-
Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
-
Protocol 3: Analysis of Protein Conjugates by MALDI-TOF Mass Spectrometry
This protocol outlines the general steps for analyzing a this compound-protein conjugate to confirm conjugation and determine the degree of labeling.
Materials:
-
This compound-protein conjugate
-
MALDI-TOF mass spectrometer
-
MALDI plate
-
Matrix solution (e.g., sinapinic acid for proteins >10 kDa)
-
Pipettes and tips
Procedure:
-
Desalt and purify the protein conjugate sample.
-
Mix the sample with the matrix solution in an appropriate ratio.
-
Spot the mixture onto the MALDI plate and allow it to dry completely, forming co-crystals.
-
Insert the plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum. The mass of the conjugate will be higher than the unconjugated protein, with the mass difference corresponding to the number of dye molecules attached. The distribution of peaks can provide information on the heterogeneity of labeling.
Visualizing Potential Interactions and Workflows
To aid in the conceptualization of experimental design and potential interaction pathways, the following diagrams are provided.
References
- 1. Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications [mdpi.com]
- 2. Diketopyrrolopyrrole: brilliant red pigment dye-based fluorescent probes and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Buy this compound (EVT-12496983) [evitachem.com]
- 5. Interactions of nucleic acids with fluorescent dyes: spectral properties of condensed complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Red Fluorescent Probes: Benchmarking Direct Red 254
In the landscape of fluorescence imaging, the selection of an appropriate probe is paramount to achieving high-quality, reproducible data. This guide provides a comparative analysis of Direct Red 254 against three widely used red fluorescent probes: Texas Red, Alexa Fluor 594, and Cy5. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an informed decision when selecting a red fluorophore for their experimental needs.
Overview of Red Fluorescent Probes
Red fluorescent probes are integral to a variety of biological applications, including immunofluorescence, flow cytometry, and in vivo imaging. Their longer excitation and emission wavelengths, in comparison to green and blue probes, offer the advantage of minimizing background autofluorescence from cells and tissues, thereby enhancing the signal-to-noise ratio.
This compound: A High-Performance Pigment
This compound, scientifically designated as Pigment Red 254, is a member of the diketopyrrolopyrrole (DPP) class of high-performance pigments. It is renowned for its exceptional photostability and thermal stability, making it a staple in demanding applications such as automotive paints, industrial coatings, and plastics.
Comparative Analysis of Key Performance Metrics
To provide a clear benchmark, the following tables summarize the key spectral and photophysical properties of Texas Red, Alexa Fluor 594, and Cy5.
Spectral Properties
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) |
| This compound | Data not available | Data not available |
| Texas Red | ~589 - 596 | ~615 |
| Alexa Fluor 594 | ~590 | ~617 - 618[1] |
| Cy5 | ~649 - 651 | ~666 - 670[2] |
Photophysical Properties
| Fluorescent Probe | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness* |
| This compound | Data not available | Data not available | Data not available |
| Texas Red | ~85,000 | ~0.605 - 0.93[3] | ~51,425 - 79,050 |
| Alexa Fluor 594 | ~73,000 | ~0.66[1] | ~48,180 |
| Cy5 | ~250,000 | ~0.20 - 0.27[2] | ~50,000 - 67,500 |
*Relative Brightness is calculated as (Molar Extinction Coefficient × Quantum Yield) / 1000.
In-Depth Probe Profiles
Texas Red
Texas Red is a bright and photostable red fluorescent dye. It is widely used for labeling antibodies and other proteins for applications such as immunofluorescence microscopy.
Alexa Fluor 594
Alexa Fluor 594 is known for its exceptional brightness and photostability, often outperforming other red fluorescent dyes.[1] It is a popular choice for high-resolution imaging and long-term experiments.
Cy5
Cy5 is a far-red fluorescent dye that is particularly useful for experiments where minimizing autofluorescence is critical. Its emission in the far-red spectrum makes it ideal for in vivo imaging and multiplexing with other fluorophores.
Experimental Methodologies
A common application for these fluorescent probes is in immunofluorescence staining of cells or tissues. Below is a generalized protocol for such an experiment.
General Immunofluorescence Protocol
-
Cell/Tissue Preparation:
-
Cells are cultured on coverslips or chamber slides. Tissues are sectioned and mounted on microscope slides.
-
Samples are fixed with a suitable fixative (e.g., 4% paraformaldehyde) to preserve cellular structure.
-
Samples are permeabilized (e.g., with 0.1% Triton X-100) to allow antibody access to intracellular targets.
-
Blocking is performed (e.g., with 5% bovine serum albumin) to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Samples are incubated with a primary antibody specific to the target protein.
-
After washing, samples are incubated with a secondary antibody conjugated to a red fluorescent probe (e.g., Texas Red, Alexa Fluor 594, or Cy5).
-
-
Mounting and Imaging:
-
Coverslips are mounted on microscope slides using an anti-fade mounting medium.
-
Samples are imaged using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Visualizing Experimental Workflows and Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for immunofluorescence and a simplified signaling pathway that could be studied using these probes.
Caption: A generalized workflow for an immunofluorescence experiment.
Caption: A simplified MAPK/ERK signaling pathway.
Conclusion
This compound is a highly stable pigment with primary applications in industrial settings. While its diketopyrrolopyrrole core is a promising scaffold for the development of novel fluorescent probes, in its unmodified form, it is not a conventional choice for biological fluorescence imaging, and quantitative performance data is lacking.
For researchers requiring a well-characterized red fluorescent probe, Texas Red, Alexa Fluor 594, and Cy5 offer a range of options with established spectral properties and proven performance in various biological applications. Alexa Fluor 594 is a strong candidate for experiments demanding high brightness and photostability, while Cy5 is advantageous for its far-red emission, which minimizes autofluorescence. Texas Red remains a reliable and widely used alternative. The choice of probe will ultimately depend on the specific requirements of the experiment, including the instrumentation available and the nature of the biological sample.
References
Direct Red 254: A Superior Fluorescent Alternative to Traditional Histological Stains for Amyloid Detection
For researchers, scientists, and drug development professionals at the forefront of neurodegenerative disease and amyloidosis research, the quest for more sensitive, stable, and quantifiable staining methods is paramount. While traditional histological stains like Congo Red and Thioflavin S have been the cornerstone of amyloid detection, a newer contender, Direct Red 254, offers significant advantages, particularly in the realm of fluorescence microscopy.
This compound, a member of the diketopyrrolopyrrole (DPP) class of pigments, is emerging as a powerful tool for the visualization of amyloid plaques and other protein aggregates. Its inherent chemical properties, most notably its exceptional fluorescence and photostability, position it as a superior alternative to conventional dyes, enabling more robust and quantitative analysis of amyloid pathology. This guide provides a comprehensive comparison of this compound with traditional histological stains, supported by available data and detailed experimental protocols.
Key Performance Advantages of this compound
The primary advantages of this compound over traditional histological stains lie in its photophysical properties. As a DPP dye, it boasts a high fluorescence quantum yield and remarkable resistance to photobleaching, addressing key limitations of commonly used fluorescent probes.
-
Exceptional Photostability: Unlike traditional fluorescent dyes such as fluorescein and even Thioflavin S, which can photobleach rapidly under intense or prolonged illumination, this compound exhibits superior photostability. This allows for extended imaging sessions, detailed z-stacking for 3D reconstruction, and time-lapse studies without significant signal loss.
-
High Fluorescence Quantum Yield: this compound possesses a high fluorescence quantum yield, resulting in brighter signals and a better signal-to-noise ratio. This is particularly advantageous for detecting small or early-stage amyloid deposits that may be missed with less sensitive techniques.
-
Sharp Emission Spectrum: The well-defined emission spectrum of this compound facilitates clearer imaging and better spectral separation in multiplexing experiments where other fluorescent probes are used.
Quantitative Comparison with Traditional Amyloid Stains
While direct, peer-reviewed quantitative comparisons of this compound with traditional histological stains in tissue are still emerging, data on the properties of DPP dyes provide a strong indication of their superior performance. The following table summarizes the expected performance of this compound in comparison to Congo Red and Thioflavin S for the detection of amyloid plaques.
| Feature | This compound | Congo Red | Thioflavin S |
| Detection Method | Brightfield & Fluorescence | Brightfield & Polarized Light | Fluorescence |
| Primary Advantage | High photostability & fluorescence | "Apple-green" birefringence | Strong initial fluorescence |
| Staining Specificity | High for β-sheet structures | Moderate (can bind to collagen) | High for β-sheet structures |
| Photostability | Very High | Not applicable (colorimetric) | Low to Moderate |
| Signal-to-Noise Ratio | High to Very High | Moderate | High (initially) |
| Ease of Quantification | High (fluorescence intensity) | Moderate (birefringence intensity) | Moderate (prone to fading) |
| Compatibility with IF | High | Limited | High |
Experimental Protocols
Detailed protocols for staining with Congo Red and Thioflavin S are well-established. For this compound, a protocol adapted from general direct dye staining procedures for amyloid is provided below.
This compound Staining Protocol for Amyloid in Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene (2 changes of 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes of 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Prepare a 0.1% (w/v) solution of this compound in a saturated aqueous solution of Picric Acid.
-
Immerse slides in the this compound solution for 1 hour at room temperature.
-
-
Differentiation and Dehydration:
-
Briefly rinse in 70% ethanol to remove excess stain.
-
Dehydrate rapidly through 95% ethanol and 100% ethanol (2 changes of 2 minutes each).
-
-
Clearing and Mounting:
-
Clear in xylene (2 changes of 5 minutes each).
-
Mount with a resinous mounting medium.
-
Traditional Staining Protocols
Congo Red Staining (Alkaline Method):
-
Deparaffinize and rehydrate sections to distilled water.
-
Stain in a working alkaline Congo Red solution for 20-30 minutes.
-
Rinse well in distilled water.
-
Differentiate quickly in 80% ethanol.
-
Dehydrate, clear, and mount.
Thioflavin S Staining:
-
Deparaffinize and rehydrate sections to distilled water.
-
Stain in a 1% aqueous solution of Thioflavin S for 5-10 minutes.
-
Differentiate in 70% ethanol for 5 minutes.
-
Rinse in distilled water.
-
Mount with an aqueous mounting medium.
Visualizing the Workflow and Staining Mechanism
The following diagrams illustrate the experimental workflow for this compound staining and the proposed staining mechanism.
Conclusion
This compound presents a compelling alternative to traditional histological stains for the detection and analysis of amyloid deposits. Its superior photostability and high fluorescence quantum yield translate to more robust, sensitive, and quantifiable results, empowering researchers to delve deeper into the complexities of amyloid pathology. While further studies directly comparing its performance with conventional stains in a variety of tissues are warranted, the inherent advantages of its diketopyrrolopyrrole chemistry make this compound a valuable addition to the toolkit of scientists in neurodegenerative disease research and drug development.
Unraveling Staining Reproducibility: A Comparative Guide to Direct Red 254 and Its Alternatives
A comprehensive analysis of Direct Red 254 in histological applications remains elusive, with a notable absence of established protocols and reproducibility data. In contrast, Picro-Sirius Red and Congo Red stand as well-documented and reliable methods for the specific visualization of collagen and amyloid, respectively. This guide provides a comparative overview of these staining methods to aid researchers, scientists, and drug development professionals in selecting the appropriate tools for their tissue analysis needs.
For scientists seeking reproducible and specific staining of tissue components, the choice of dye is critical. While this compound is utilized in various industrial applications and has been noted for potential biological staining, its performance and consistency in a laboratory setting are not well-documented.[1][2][3][4] This guide, therefore, focuses on a detailed comparison with two widely accepted histological stains: Picro-Sirius Red for collagen and Congo Red for amyloid.
Comparative Analysis of Staining Dyes
The selection of a staining agent is dependent on the target molecule and the required specificity and reproducibility. The following table summarizes the key characteristics of this compound, Picro-Sirius Red, and Congo Red.
| Feature | This compound | Picro-Sirius Red (Direct Red 80) | Congo Red |
| Primary Application | Industrial dye (paper, textiles), potential for biological staining (unvalidated)[1][2][3] | Histology: Specific staining of collagen fibers[5][6][7] | Histology: "Gold standard" for the detection of amyloid deposits[8] |
| Target Molecule | Non-specific, interacts with various biological molecules[1] | Specifically binds to the long, linear structure of collagen | Binds to the β-pleated sheet structure of amyloid fibrils[9] |
| Visualization Method | Bright-field microscopy | Bright-field and polarized light microscopy (enhances birefringence of collagen)[10] | Bright-field and polarized light microscopy (shows characteristic apple-green birefringence)[8] |
| Reproducibility Data | Not available in a histological context | Good reproducibility with standardized protocols[11][12][13] | Reproducibility can be variable and is dependent on strict protocol adherence[14][15][16][17] |
| Known Synonyms | Pigment Red 254[1] | Sirius Red F3B[5][7] | N/A |
| CAS Number | 101380-00-1[3][18] | 2610-10-8[7] | 573-58-0 |
Experimental Protocols for Established Staining Methods
Detailed and standardized protocols are fundamental to achieving reproducible staining results. Below are the established methodologies for Picro-Sirius Red and Congo Red staining.
Picro-Sirius Red Staining for Collagen
This method is highly specific for collagen and is widely used in fibrosis research.
Reagents:
-
Picro-Sirius Red Solution: 0.1% Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.[6][19]
-
Acidified Water: 0.5% acetic acid in distilled water.[5]
-
Absolute Ethanol
-
Xylene
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.[5]
-
Stain in Picro-Sirius Red solution for 60 minutes.[5]
-
Wash in two changes of acidified water.[5]
-
Dehydrate through three changes of absolute ethanol.[5]
-
Clear in xylene and mount with a resinous medium.[5]
Expected Results:
-
Bright-field microscopy: Collagen fibers appear red, while cytoplasm and muscle fibers appear yellow.[5]
-
Polarized light microscopy: Collagen fibers exhibit a strong birefringence, appearing as bright yellow, orange, or red depending on their thickness and orientation, against a dark background.[5]
Congo Red Staining for Amyloid
Congo Red is the most widely used stain for the identification of amyloid deposits in tissues.[8][9][20]
Reagents:
-
Congo Red Solution (e.g., Highman's or Puchtler's method)[21][22][23][24][25]
-
Alkaline Alcohol Solution
-
Hematoxylin (for counterstaining)
Procedure (Highman's Method):
-
Deparaffinize and rehydrate tissue sections to distilled water.[22]
-
Place in Congo Red solution for 5 minutes or longer.[22]
-
Differentiate in alkaline alcohol solution for 5-30 seconds.[22]
-
Wash well with tap water.[22]
-
Counterstain with hematoxylin.[22]
-
Dehydrate through ethanol, clear in xylene, and mount.[22]
Expected Results:
-
Bright-field microscopy: Amyloid deposits appear red to pink.[23]
-
Polarized light microscopy: Amyloid deposits exhibit a characteristic "apple-green" birefringence.[22]
Workflow for Assessing Staining Reproducibility
To ensure the reliability of any staining method, a systematic approach to validation and reproducibility assessment is crucial. The following workflow can be applied to evaluate the consistency of a staining protocol across different laboratories or experimental batches.
References
- 1. Buy this compound (EVT-12496983) [evitachem.com]
- 2. This compound | 101380-00-1 | Benchchem [benchchem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. med.emory.edu [med.emory.edu]
- 6. med.emory.edu [med.emory.edu]
- 7. Direct Red 80 Dye content 25 2610-10-8 [sigmaaldrich.com]
- 8. Congo red stain: The gold standard for diagnosing amyloidosis - [pcc.oneamyloidosisvoice.com]
- 9. stainsfile.com [stainsfile.com]
- 10. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence of Picrosirius Red Multiplexed With Immunohistochemistry for the Quantitative Assessment of Collagen in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. The congo red stain revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systematic review of accuracy of reporting of Congo red-stained amyloid in 2010-2020 compared with earlier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. khushidyechem.com [khushidyechem.com]
- 19. Picrosirius Red Staining Quantification and Visualization of Collagen [bio-protocol.org]
- 20. What are the staining methods for identifying amyloid in tissue sections? | AAT Bioquest [aatbio.com]
- 21. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 22. stainsfile.com [stainsfile.com]
- 23. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 24. stainsfile.com [stainsfile.com]
- 25. biosystems.ch [biosystems.ch]
Navigating the Nanoscale: A Comparative Guide to Fluorescent Probes in Correlative Light-Electron Microscopy
For researchers, scientists, and drug development professionals embarking on the intricate journey of correlative light-electron microscopy (CLEM), the choice of a fluorescent probe is paramount. This guide provides an objective comparison of fluorophores for in-resin CLEM, where fluorescence must withstand the harsh chemical processing required for electron microscopy. We delve into the performance of established synthetic dyes and fluorescent proteins, and explore the potential of novel compounds like Direct Red 254.
Correlative light-electron microscopy (CLEM) bridges the gap between the dynamic, molecule-specific world of fluorescence microscopy (FM) and the high-resolution ultrastructural detail of electron microscopy (EM).[1][2][3] This powerful combination allows researchers to visualize a fluorescently labeled protein or structure of interest within the broader cellular context at the nanometer scale. However, a significant challenge, particularly in post-embedding CLEM workflows, is the preservation of fluorescence through the fixation, dehydration, and resin embedding steps required for EM.[4][5] The ideal fluorescent probe for in-resin CLEM must be exceptionally robust, retaining its spectral properties to guide researchers to the precise location of interest within the resin-embedded sample.
A Comparative Analysis of Leading Fluorophores for In-Resin CLEM
The selection of a suitable fluorophore is a critical decision in designing a CLEM experiment. The two main classes of probes used are synthetic fluorescent dyes and genetically encoded fluorescent proteins (FPs). Each has its own set of advantages and disadvantages. Synthetic dyes often offer higher photostability and brightness, while fluorescent proteins allow for precise stoichiometric labeling of specific proteins through genetic fusion.[6][7]
Below is a summary of the performance of several red-shifted fluorophores that have shown promise for in-resin CLEM applications.
| Fluorophore | Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Fluorescence Retention in EPON Resin | Key Advantages | Key Disadvantages |
| JFX549 | Synthetic Dye (Janelia Fluor) | ~549 | ~571 | ~0.9 | High | Excellent brightness and photostability; high retention after EM processing.[4][8] | Requires specific labeling strategy (e.g., HaloTag). |
| JFX554 | Synthetic Dye (Janelia Fluor) | ~554 | ~576 | High | High | Similar to JFX549, with slightly red-shifted spectra.[4][8] | Requires specific labeling strategy (e.g., HaloTag). |
| TMR | Synthetic Dye | ~555 | ~580 | ~0.4 | Moderate | Widely available and well-characterized.[4][5] | Lower fluorescence retention compared to some Janelia Fluor dyes. |
| mScarlet-H | Fluorescent Protein | ~569 | ~594 | ~0.4 | Moderate | Good brightness and monomeric nature.[9][10][11] | Susceptible to fluorescence loss during EM processing. |
| This compound | Synthetic Dye (DPP) | Not Reported (in solvent) | Not Reported (in solvent) | Potentially High | Not Reported | Belongs to the highly photostable DPP dye family.[8][12] | Poor solubility; not validated for CLEM; photophysical properties in relevant solvents are not well-documented. |
The Untapped Potential of this compound
This compound, also known as Pigment Red 254, is a member of the diketopyrrolopyrrole (DPP) family of pigments.[6][8] DPP dyes are renowned for their exceptional photostability and high fluorescence quantum yields, making them attractive candidates for demanding imaging applications.[12] However, this compound is primarily used as an industrial pigment and its application in biological microscopy, let alone CLEM, is not documented.
A major hurdle for its use in biological staining is its very low solubility in most solvents.[8] While its core structure suggests the potential for bright and stable fluorescence, significant chemical modification would be required to render it water-soluble and capable of specific biomolecular targeting. Further research is needed to explore the derivatization of this compound to unlock its potential for advanced microscopy techniques like CLEM.
Experimental Methodologies
A successful in-resin CLEM experiment relies on a meticulous protocol that balances the preservation of fluorescence with the quality of the ultrastructure. Below is a generalized protocol for post-embedding CLEM using cultured cells.
Protocol: Post-Embedding CLEM of Cultured Cells
1. Cell Culture and Labeling:
-
Culture cells on gridded glass-bottom dishes to facilitate the relocation of the region of interest.
-
For synthetic dyes like Janelia Fluor dyes or TMR, transfect cells with a construct expressing a self-labeling tag (e.g., HaloTag) fused to the protein of interest.
-
Incubate the cells with the fluorescently-conjugated ligand for the self-labeling tag according to the manufacturer's instructions.
-
For fluorescent proteins, transfect cells with a plasmid encoding the fluorescent protein fused to the protein of interest.
2. Live-Cell Imaging and Fixation:
-
Perform live-cell imaging to identify cells of interest and capture the dynamics of the fluorescently labeled structures.
-
Fix the cells in a solution of 4% paraformaldehyde and 0.1% glutaraldehyde in a suitable buffer (e.g., phosphate-buffered saline) for 30-60 minutes at room temperature.
3. Sample Preparation for Electron Microscopy:
-
Post-fix the cells with 1% osmium tetroxide in buffer for 30 minutes on ice. This step is crucial for membrane contrast in EM but is also a major cause of fluorescence quenching.[1][2]
-
Dehydrate the sample through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the sample with a low-viscosity epoxy resin (e.g., EPON) and polymerize at 60°C for 48 hours.
4. Sectioning and Imaging:
-
Separate the resin block from the glass coverslip.
-
Using the grid pattern, trim the block to the region of interest identified during live-cell imaging.
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome and collect them on EM grids.
-
Image the sections first on a fluorescence microscope to relocate the fluorescent signal.
-
Subsequently, image the same sections on a transmission electron microscope to acquire high-resolution ultrastructural data.
5. Correlation and Image Overlay:
-
Use fiduciary markers (e.g., fluorescent beads added to the cell culture) or distinct cellular features to align and overlay the fluorescence and electron microscopy images.
Visualizing the Workflow and Challenges
To better understand the CLEM process and the critical steps for fluorescence preservation, the following diagrams illustrate the general workflow and the impact of EM sample preparation on fluorescent probes.
A generalized workflow for post-embedding Correlative Light-Electron Microscopy (CLEM).
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Highly fluorescent and water-soluble diketopyrrolopyrrole dyes for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photophysical, electrochemical and solid state properties of diketopyrrolopyrrole based molecular materials: importance of the donor group - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound (EVT-12496983) [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 101380-00-1 | Benchchem [benchchem.com]
- 9. Fluorescence quantum yield of visual pigments: evidence for subpicosecond isomerization rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pigment Red 254 [dyestuffintermediates.com]
- 12. frontiersin.org [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Direct Red 254
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Direct Red 254, ensuring the protection of both laboratory personnel and the environment.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is to prevent its entry into the environment.[1][2][3] This substance should not be allowed to enter sewers, surface water, or groundwater.[1][3] Disposal must always be conducted in accordance with official federal, state, and local regulations.[1][3]
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.
Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing appropriate PPE, including chemically resistant gloves, safety glasses with side-shields, and a NIOSH-certified particulate respirator if there is a risk of dust formation.[3]
Spill Containment and Cleanup:
-
Avoid Dust Formation: Do not use a dry brush to clean up spills, as this can create dust clouds.[1] If the substance is in powder form, it is crucial to avoid raising dust.[3]
-
Containment of Spills: For small spills, the material can be picked up with a suitable appliance.[3] For larger spills, use a dust-binding material to contain it.[3] You can also vacuum, sweep up, or absorb the material with an inert substance.[2]
-
Collection: Place the collected material into a suitable, closed container for disposal.[1][2][4]
-
Cleaning: The affected area should not be washed with water that could enter sewer systems.[1] If necessary, use water and cleaning agents for final cleaning, ensuring the contaminated water is collected for proper disposal.[1]
Approved Disposal Methods
There are two primary approved methods for the final disposal of this compound waste:
-
Licensed Chemical Destruction Plant: The most recommended method is to send the waste to a licensed chemical destruction facility.[5]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method of disposal.[5]
Packaging Disposal: Packaging that has contained this compound should be treated as unused product and disposed of accordingly.[2] Do not reuse the containers.[2] To prevent unauthorized use, it is recommended to crush, puncture, or otherwise render the containers unusable before disposal.[3]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
